Product packaging for Vitamin P(Cat. No.:CAS No. 10163-13-0)

Vitamin P

Cat. No.: B1236767
CAS No.: 10163-13-0
M. Wt: 720.9 g/mol
InChI Key: QBDVYUHPWTYFNX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin P is a historical term for a large class of polyphenolic plant compounds known as flavonoids, which are not classified as essential vitamins . This product contains high-purity flavonoid compounds for research purposes only. Flavonoids are recognized for their diverse roles in plant biology and are investigated for their potential interactions with mammalian biological systems . Early research indicates that specific flavonoids, such as the molecule 7,8-Dihydroxyflavone (sometimes referred to as this compound), may influence neuronal survival and growth; studies on cultured mouse motor neurons suggest it can activate intracellular signaling pathways, such as the PI3K/AKT pathway, which is distinct from the pathways activated by other neurotrophic factors . Furthermore, certain flavonoids like rutin have been historically studied for their effects on the cutaneous circulation . The broader flavonoid group, including compounds like quercetin, rutin, and hesperidin, is also studied for its potential antioxidant and anti-inflammatory properties in vitro . It is crucial to note that the bioavailability of flavonoids is generally low, as they are extensively metabolized and rapidly excreted . This product is provided for laboratory research use and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28CdO16 B1236767 Vitamin P CAS No. 10163-13-0

Properties

CAS No.

10163-13-0

Molecular Formula

C27H28CdO16

Molecular Weight

720.9 g/mol

IUPAC Name

cadmium(2+);7-hydroxy-2-(3-hydroxy-4-oxidophenyl)-4-oxo-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-5-olate

InChI

InChI=1S/C27H30O16.Cd/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;/q;+2/p-2

InChI Key

QBDVYUHPWTYFNX-UHFFFAOYSA-L

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])O)C5=CC(=C(C=C5)[O-])O)O)O)O)O)O)O.[Cd+2]

Other CAS No.

153-18-4
1340-08-5

Origin of Product

United States

Historical and Conceptual Evolution of the Vitamin P Terminology

Early Observations and the Capillary Permeability Factor Concept

In the 1930s, researchers observed that the administration of synthetic Vitamin C was sometimes less effective in treating scurvy symptoms compared to extracts derived from certain plants, such as Hungarian red pepper and lemon juice. osf.iodigitellinc.com This led to the hypothesis that these plant extracts contained additional substances that complemented the action of Vitamin C. osf.iodigitellinc.com

Studies indicated that these unidentified substances influenced the permeability and fragility of capillary walls. osf.iodigitellinc.com This observed effect, particularly the ability to reduce increased capillary permeability and fragility, led to the proposal of a new dietary factor, initially termed "citrin" (due to its presence in citrus fruits) and later designated "Vitamin P," with "P" standing for permeability. wikipedia.orgoxfordreference.comsuplimenteoriginale.ro Early evidence suggested that a deficiency in this "this compound" could lead to increased capillary fragility, distinct from the symptoms of Vitamin C deficiency. osf.io

Disambiguation from Ascorbic Acid Research

The research into "this compound" was closely intertwined with the study of ascorbic acid (Vitamin C). Albert Szent-Györgyi, a key figure in Vitamin C discovery, and his colleagues observed that while purified or synthetic ascorbic acid was effective against many scurvy symptoms, it was less effective in addressing certain pathological conditions characterized by increased capillary permeability or fragility. digitellinc.com Extracts from Hungarian red pepper or lemon juice, however, readily improved these conditions. digitellinc.com

This distinction in activity suggested the presence of a factor in the plant extracts, separate from ascorbic acid, that was responsible for the effects on capillaries. digitellinc.com Early studies in guinea pigs on a scorbutogenic diet showed that while they developed scurvy symptoms, they also exhibited reduced capillary resistance, an effect that was reversed by the addition of "citrin" or other flavonoids to their diet. osf.iofrontiersin.org However, attempts to isolate and characterize a single compound responsible for this "this compound" activity yielded confusing and sometimes irreproducible results, partly attributed to the chemical complexity of the plant extracts and diets used in experiments. digitellinc.com Some early skepticism arose when purified hesperidin (B1673128) and eriodictin, without Vitamin C, did not delay the onset or retard the fatal termination of scurvy in guinea pigs on a scorbutogenic diet, leading some to question the suggestion of a combined deficiency. lakewoodacupuncture.org However, later work indicated a relationship, with some "this compound"-active materials potentially protecting ascorbic acid from oxidation or permitting higher tissue storage of ascorbic acid. lakewoodacupuncture.org

Recognition of Diverse Compounds Exhibiting "this compound" Activity: The Emergence of Flavonoids and Bioflavonoids

As research progressed, it became evident that "this compound" activity was not attributable to a single compound but rather to a group of related substances found in plants. osf.iodigitellinc.com These compounds were identified as flavonoids and, later, the broader term bioflavonoids was used, particularly by American scientists, to emphasize their biological activity. arabnews.com

Several flavonoids and coumarins were identified as possessing "this compound"-like activity over the years. osf.iodigitellinc.com Early examples of substances found to exhibit this activity included hesperidin, eriodictyol, hesperidin methyl chalcone (B49325), and neohesperidin, initially part of the "citrin" extract. wikipedia.org Other flavonoids like rutin (B1680289), quercetin (B1663063), myricetin (B1677590), kaempferol (B1673270), apigenin (B1666066), and luteolin (B72000) were also associated with "this compound" activity. suplimenteoriginale.roarabnews.com This recognition of a diverse group of compounds, rather than a single entity, began to shift the understanding away from a strict "vitamin" definition. osf.iodigitellinc.com

Transition to Modern Flavonoid Research Paradigms and Scientific Nomenclature

The historical inability to define a single chemical entity and specific mode of action for "this compound" contributed to skepticism regarding its classification as a true vitamin. osf.iodigitellinc.com Unlike essential vitamins with clearly defined deficiency diseases and specific biochemical roles, the effects associated with "this compound" were found to be exerted by a variety of compounds. osf.iomedindia.net

Consequently, the term "this compound" is now considered obsolete in scientific nomenclature. wikipedia.orgmedindia.netencyclopedia.pub The compounds historically referred to as "this compound" are now classified within the broader group of flavonoids and other polyphenolic compounds. wikipedia.orgmedindia.nethealthline.com Modern research focuses on the diverse chemical structures, classifications (such as flavones, flavonols, flavanones, anthocyanidins, etc.), biosynthesis, and various biological activities of these compounds, which extend beyond capillary permeability to include antioxidant, anti-inflammatory, and other effects. medindia.netencyclopedia.pubhealthline.comfrontiersin.orgnih.gov The understanding has transitioned to recognizing these substances as important plant secondary metabolites with potential health-promoting properties, rather than essential dietary vitamins in the classical sense. medindia.nethealthline.comresearchgate.net

Taxonomy and Systematics of Flavonoid Compounds in Biological Systems

Fundamental Structural Backbones and Core Classification Principles

Flavonoids are chemically characterized by a fifteen-carbon (C15) skeleton, which consists of two benzene (B151609) rings (designated as A and B) connected by a three-carbon heterocyclic pyran ring (C). nih.govresearchgate.net This C6-C3-C6 structure is the fundamental backbone of all flavonoids. wikipedia.orgencyclopedia.pub The various classes of flavonoids are distinguished by the level of oxidation, the pattern of substitution on the C ring, and the position at which the B ring attaches to the C ring. nih.govnih.gov Individual compounds within each class are further differentiated by the substitution patterns on the A and B rings, often involving hydroxylation, methylation, and glycosylation. nih.gov

The major subclasses of flavonoids include flavones, flavonols, flavanones, isoflavonoids, flavanols (which include catechins and proanthocyanidins), and anthocyanins. researchgate.netnih.gov These classifications are based on the structural variations in the heterocyclic C ring. nih.gov

Flavones and Flavone (B191248) Glycosides

Flavones possess the backbone of 2-phenylchromen-4-one. mdpi.com A key structural feature is a double bond between the second and third carbon atoms (C2-C3) and a ketone group at the fourth carbon (C4) of the C ring. mdpi.comwhiterose.ac.uk Hydroxyl groups are commonly found at positions 5 and 7 of the A-ring and positions 3' and 4' of the B-ring. mdpi.com

Flavones frequently occur in nature as glycosides, where a sugar moiety is attached. nih.gov These are typically 7-O-glycosides, meaning the sugar is linked to the hydroxyl group at the 7th position. nih.govwhiterose.ac.uk Glycosylation can also occur at the C5 position. mdpi.com This attachment of sugars increases the solubility and stability of the compounds. researchgate.net Common flavones include apigenin (B1666066) and luteolin (B72000). nih.gov

Flavone Examples Structural Characteristics
ApigeninHydroxyl groups at positions 5, 7, and 4'.
LuteolinHydroxyl groups at positions 5, 7, 3', and 4'.
Baicalein (B1667712)Hydroxyl groups at positions 5, 6, and 7.
ChrysinHydroxyl groups at positions 5 and 7.

Flavonols and Flavonol Glycosides

Flavonols are structurally similar to flavones, with the defining difference being the presence of a hydroxyl group at the C3 position of the C ring. mdpi.comwhiterose.ac.uk This makes them 3-hydroxyflavones. nih.gov Like flavones, they possess a C2-C3 double bond and a C4 ketone group. nih.gov The diversity of flavonol compounds is largely due to glycosylation and methylation. mdpi.com

Flavonol glycosides are most commonly formed through O-glycosylation at the C3 position, and less frequently at the C7 position. mdpi.comwhiterose.ac.uk Quercetin (B1663063) and kaempferol (B1673270) are prominent examples of flavonols. whiterose.ac.uk

Flavonol Examples Structural Characteristics
Quercetin3,5,7,3',4'-pentahydroxyflavone. whiterose.ac.uk
KaempferolHydroxyl groups at positions 3, 5, 7, and 4'.
Myricetin (B1677590)Hydroxyl groups at positions 3, 5, 7, 3', 4', and 5'.
IsorhamnetinA derivative of quercetin with a methyl group at the 3' position. mdpi.com

Flavanones and Flavanone (B1672756) Glycosides

Flavanones, also known as dihydroflavones, are distinguished by the saturation of the C2-C3 bond in the C ring, which is a double bond in flavones and flavonols. mdpi.comencyclopedia.pub They have a chiral center at C2. nih.gov Hydroxyl groups are typically present at positions 5 and 7 of the A-ring, with hydroxyl or methoxy (B1213986) groups at the C3' or C4' positions of the B-ring. mdpi.com

Similar to other flavonoids, flavanones exist as glycosides. mdpi.com The sugar moiety, which can be a glucoside, rhamnoside, rutinoside, or neohesperidoside, is commonly attached at the C7 position of the aglycone. mdpi.com Naringenin (B18129) and hesperetin (B1673127) are well-known flavanones. mdpi.com

Flavanone Examples Structural Characteristics
NaringeninAglycone of naringin; hydroxyl groups at 5, 7, and 4'. mdpi.com
HesperetinAglycone of hesperidin (B1673128); hydroxyl at 5, 7, 3' and methoxy at 4'. mdpi.com
EriodictyolHydroxyl groups at positions 5, 7, 3', and 4'.
PinocembrinHydroxyl groups at positions 5 and 7.

Isoflavonoids

The defining structural feature of isoflavonoids is the attachment of the B-ring to the C3 position of the C-ring, rather than the C2 position seen in other flavonoid classes. nih.govwikipedia.org This results in a 3-phenylchromen-4-one backbone. wikipedia.org Isoflavonoids are derived biosynthetically from a flavanone intermediate. wikipedia.org

This class includes isoflavones, isoflavanones, and pterocarpans. wikipedia.org Like other flavonoids, isoflavonoids can be found as aglycones or as glycosides. nih.gov Prominent examples of isoflavones include genistein (B1671435) and daidzein, which are often referred to as phytoestrogens due to their structural similarity to estrogen. nih.govnih.gov

Isoflavonoid Examples Structural Characteristics
GenisteinHydroxyl groups at positions 5, 7, and 4'.
DaidzeinHydroxyl groups at positions 7 and 4'.
GlyciteinA methoxylated isoflavone (B191592). nih.gov

Anthocyanins and Anthocyanidins

Anthocyanidins are the aglycone (sugar-free) forms of anthocyanins and are based on the flavylium (B80283) (2-phenylchromenylium) ion, which has a positive charge on the C-ring. tandfonline.comthepharmajournal.com This class of flavonoids is responsible for many of the red, purple, and blue colors in plants. wikipedia.org The six most common anthocyanidins are cyanidin, delphinidin, pelargonidin, peonidin, malvidin, and petunidin, which differ in the hydroxylation and methoxylation patterns of the B-ring. tandfonline.com

Anthocyanins are glycosides of anthocyanidins. wikipedia.org The sugar moieties are most commonly attached at the C3 position and sometimes at the C5 or C7 positions. thepharmajournal.com The presence of these sugar groups increases the stability of the anthocyanidin molecule. encyclopedia.pub

Common Anthocyanidins B-Ring Substitution Pattern
Pelargonidin4'-OH
Cyanidin3',4'-OH
Delphinidin3',4',5'-OH
Peonidin3'-OCH3, 4'-OH
Petunidin3'-OCH3, 4'-OH, 5'-OH
Malvidin3',5'-OCH3, 4'-OH

Chalcones

Chalcones, sometimes referred to as open-chain flavonoids, represent a significant subgroup of the flavonoid family. nih.gov Chemically, they are characterized by a C6-C3-C6 skeleton, which consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. bohrium.comnih.gov This structure, specifically 1,3-diphenyl-2-propen-1-one, forms the core of all chalconoids. nih.govnih.gov The presence of this ketoethylenic moiety (–CO–CH=CH–) is a defining feature of chalcones. acs.orgjchemrev.com

Chalcones are considered bioprecursors for all other classes of flavonoids and isoflavonoids. bohrium.comnih.govresearchgate.net They are abundantly present in a variety of edible plants, including fruits and vegetables. nih.gov The colors of these polyphenolic compounds typically range from yellow to orange, contributing to the pigmentation of some plant corollas. acs.org

In terms of their chemical properties, chalcones exist as trans and cis isomers, with the trans isomer being the more thermodynamically stable and, therefore, more common form. nih.govjchemrev.com They are generally crystalline solids and are soluble in alcohols and some organic solvents. bohrium.com The unique structural characteristics of chalcones, which are relatively easy to construct from simple aromatic compounds, have made them a subject of interest in synthetic chemistry. nih.gov

Numerous naturally occurring chalcones have been isolated and identified, often featuring substituents such as hydroxyl, methoxyl, and prenyl groups. bohrium.com Some well-known examples of chalcones include:

Chalconaringenin: A key intermediate in flavonoid biosynthesis. researchgate.net

Isoliquiritigenin: Another important precursor in the biosynthesis of various flavonoids. nih.gov

The structural diversity of chalcones is vast, with some exhibiting unusual bonding and substitution patterns. bohrium.com This diversity contributes to their wide range of biological activities, which have been extensively studied.

Biosynthetic Relationships and Interconversion Pathways of Flavonoid Classes

The biosynthesis of flavonoids is a complex and highly regulated process that originates from the phenylpropanoid pathway. wikipedia.org This pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. wikipedia.orgsemanticscholar.org

The formation of chalcones is the first committed step in the flavonoid biosynthetic pathway. researchgate.net This crucial reaction is catalyzed by the enzyme chalcone (B49325) synthase (CHS), which facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a tetraketide intermediate. researchgate.netsemanticscholar.org This intermediate then undergoes cyclization to form naringenin chalcone. researchgate.netresearchgate.net

Once formed, chalcones serve as the central precursors for the synthesis of all other flavonoid classes through a series of enzymatic reactions. nih.govsemanticscholar.org The key interconversion pathways are as follows:

Chalcones to Flavanones: The enzyme chalcone isomerase (CHI) catalyzes the stereospecific cyclization of chalcones to form flavanones, such as naringenin. semanticscholar.orgbiotech-asia.org This isomerization is a critical branching point in the pathway.

Flavanones to Other Flavonoid Classes: From flavanones, the pathway diverges into several branches, each leading to a different class of flavonoids. semanticscholar.org

Flavones: Flavanones are converted to flavones by the action of flavone synthase (FNS). nih.gov

Dihydroflavonols: Flavanone 3-hydroxylase (F3H) hydroxylates flavanones to produce dihydroflavonols (also known as flavanonols). nih.govbiotech-asia.org

Isoflavones: In a branch primarily found in legumes, flavanones are converted to isoflavones via isoflavone synthase (IFS). nih.gov

Dihydroflavonols as a Central Intermediate: Dihydroflavonols are another key branch point in the pathway. nih.gov

Flavonols: Flavonol synthase (FLS) catalyzes the oxidation of dihydroflavonols to form flavonols. nih.gov

Leucoanthocyanidins (Flavan-3,4-diols): Dihydroflavonol 4-reductase (DFR) reduces dihydroflavonols to leucoanthocyanidins. nih.gov

Formation of Anthocyanins and Proanthocyanidins:

Anthocyanidins: Leucoanthocyanidins are converted to colored anthocyanidins by anthocyanidin synthase (ANS). frontiersin.org

Catechins (Flavan-3-ols): Leucoanthocyanidins can also be reduced to catechins by leucoanthocyanidin reductase (LAR). nih.gov

Proanthocyanidins (Condensed Tannins): These polymers are formed from both anthocyanidins and catechins. semanticscholar.org

The biosynthesis of different flavonoid classes is a competitive process, as they often share common precursors. For instance, dihydroflavonols are the substrate for both flavonol and anthocyanin biosynthesis, creating a competitive node between these two pathways. nih.gov The regulation of these biosynthetic pathways is complex, involving various enzymes and transcription factors that control the expression of the necessary genes. nih.gov

The following table summarizes the key enzymes involved in the primary flavonoid biosynthetic and interconversion pathways:

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts phenylalanine to cinnamic acid. nih.gov
Cinnamate-4-hydroxylaseC4HCatalyzes the production of 4-coumaric acid. nih.gov
4-coumarate:CoA ligase4CLConverts 4-coumaric acid to 4-coumaroyl-CoA. nih.gov
Chalcone synthaseCHSCatalyzes the formation of naringenin chalcone. nih.gov
Chalcone isomeraseCHIIsomerizes chalcones to flavanones. nih.gov
Flavanone 3-hydroxylaseF3HConverts flavanones to dihydroflavonols. nih.gov
Flavonoid 3'-hydroxylaseF3'HHydroxylates flavonoids at the 3' position of the B-ring. nih.gov
Flavonoid 3',5'-hydroxylaseF3'5'HHydroxylates flavonoids at the 3' and 5' positions of the B-ring. researchgate.net
Flavone synthaseFNSConverts flavanones to flavones. nih.gov
Isoflavone synthaseIFSConverts flavanones to isoflavones. nih.gov
Dihydroflavonol 4-reductaseDFRReduces dihydroflavonols to leucoanthocyanidins. nih.gov
Flavonol synthaseFLSConverts dihydroflavonols to flavonols. nih.gov
Anthocyanidin synthaseANSConverts leucoanthocyanidins to anthocyanidins. frontiersin.org
Leucoanthocyanidin reductaseLARReduces leucoanthocyanidins to catechins. nih.gov

Biosynthesis and Biogenesis of Flavonoids in Plants and Microorganisms

Precursor Pathways and Initiating Enzymatic Reactions

The journey to flavonoid synthesis begins with two fundamental metabolic pathways that provide the initial building blocks.

The phenylpropanoid pathway is central to the synthesis of a wide range of plant secondary metabolites, including flavonoids. nih.govnih.gov This pathway utilizes the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.gov The initial steps of the general phenylpropanoid pathway convert L-phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes: nih.gov

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to produce trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid to form p-coumaric acid. oup.com

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA, the direct precursor for flavonoid biosynthesis. nih.gov

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine. bioone.orgnih.govnih.gov This pathway is absent in animals, making these amino acids essential components of their diet. nih.govnih.gov The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, into chorismate through a series of seven enzymatic steps. bioone.orgwikipedia.org Chorismate is a key branch-point metabolite that serves as the precursor for the synthesis of tryptophan, tyrosine, and L-phenylalanine. bioone.org The L-phenylalanine produced then enters the phenylpropanoid pathway to initiate flavonoid biosynthesis. nih.gov

Core Flavonoid Biosynthetic Enzymes and Their Catalytic Activities

Once the precursor p-coumaroyl-CoA is available, it enters the flavonoid-specific biosynthetic pathway, which involves a series of enzymes that build and modify the characteristic flavonoid skeleton.

Chalcone (B49325) Synthase (CHS): CHS is the first key enzyme in the flavonoid biosynthetic pathway. nih.govwikipedia.orgnih.gov It is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone. mdpi.comfrontiersin.org This reaction establishes the fundamental C15 flavonoid backbone. wikipedia.org

Chalcone Isomerase (CHI): Following its synthesis, the naringenin chalcone undergoes a stereospecific intramolecular cyclization of its C ring, a reaction catalyzed by chalcone isomerase. nih.gov This step results in the formation of a flavanone (B1672756), specifically (2S)-naringenin, which is a central intermediate in the flavonoid pathway. nih.gov

Flavanone 3-Hydroxylase (F3H): F3H is a 2-oxoglutarate-dependent dioxygenase that plays a pivotal role at a branch point in the pathway. researchgate.netmdpi.com It catalyzes the hydroxylation of flavanones at the 3-position of the C-ring to produce dihydroflavonols. mdpi.comresearchgate.net For example, F3H converts naringenin into dihydrokaempferol. mdpi.com

Flavone (B191248) Synthases (FNS): Flavanones can also be converted into flavones through the action of flavone synthases. nih.gov There are two main types of FNS enzymes. FNS I, a soluble 2-oxoglutarate-dependent dioxygenase, and FNS II, a cytochrome P450 monooxygenase, both catalyze the desaturation of the C-ring of flavanones to introduce a double bond, forming flavones like apigenin (B1666066) from naringenin. nih.govfrontiersin.org

Dihydroflavonol Reductase (DFR): DFR is a key enzyme in the biosynthesis of anthocyanins and proanthocyanidins. nih.govnih.govfrontiersin.org It catalyzes the NADPH-dependent reduction of dihydroflavonols to their corresponding leucoanthocyanidins (also known as flavan-3,4-diols). mdpi.comoup.com The substrate specificity of DFR can influence the type of anthocyanin produced. frontiersin.org

Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDO), ANS is another 2-oxoglutarate-dependent dioxygenase. It catalyzes the oxidation of leucoanthocyanidins to form the colored anthocyanidins, which are the direct precursors to the stable anthocyanin pigments found in many flowers and fruits. nih.govfrontiersin.org

Diversification of Flavonoid Structures Through Modification Enzymes

The vast diversity of flavonoid structures found in nature is the result of a series of modifications to the basic flavonoid skeleton. These modifications are catalyzed by a range of enzymes that add different functional groups to the core structure, thereby altering the flavonoid's chemical properties and biological activity. Key modification enzymes include glycosyltransferases, methyltransferases, and acyltransferases.

Glycosyltransferases (GTs) are responsible for attaching sugar moieties (e.g., glucose, rhamnose, galactose) to the flavonoid aglycone. This process, known as glycosylation, significantly increases the solubility and stability of flavonoids and can influence their subcellular localization and bioavailability. nih.gov The position and type of sugar attached can vary, leading to a wide array of flavonoid glycosides.

Methyltransferases (MTs) catalyze the addition of methyl groups to the hydroxyl groups of the flavonoid ring structure. O-methylation reduces the reactivity of the hydroxyl group and increases the lipophilicity of the flavonoid, which can affect its intracellular transport and bioactivity. nih.govresearchgate.net This modification is crucial for the synthesis of specific flavonoids with distinct physiological roles. nih.gov

Acyltransferases are involved in the acylation of flavonoids, where an acyl group is transferred to the flavonoid structure, often to the sugar moiety of a flavonoid glycoside. This modification can further enhance the stability and alter the solubility of the flavonoid.

The combinatorial action of these and other modification enzymes, such as hydroxylases and prenyltransferases, on different flavonoid precursors results in the extensive chemical diversity observed in this class of compounds. nih.govfrontiersin.org This structural diversification allows flavonoids to perform a wide range of functions in plants, from pigmentation to defense against pathogens and UV radiation. nih.govfrontiersin.org

Table 1: Key Enzymes in Flavonoid Modification
Enzyme ClassFunctionEffect on Flavonoid StructureExample Substrates
Glycosyltransferases (GTs)Adds sugar moietiesIncreases solubility and stabilityQuercetin (B1663063), Kaempferol (B1673270)
Methyltransferases (MTs)Adds methyl groupsIncreases lipophilicityQuercetin, Luteolin (B72000)
AcyltransferasesAdds acyl groupsEnhances stabilityAnthocyanins
HydroxylasesAdds hydroxyl groupsAlters redox potentialNaringenin, Kaempferol
PrenyltransferasesAdds prenyl groupsIncreases membrane affinityGenistein (B1671435), Naringenin

Transcriptional and Post-Transcriptional Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoids is a tightly regulated process at both the transcriptional and post-transcriptional levels, ensuring that these compounds are produced in the correct amounts, at the right time, and in the appropriate tissues. ijfmr.comresearchgate.net

A key regulatory mechanism in the flavonoid biosynthetic pathway is the formation of a protein complex known as the MBW complex. oup.commdpi.com This complex consists of three types of transcription factors: R2R3-MYB proteins, basic helix-loop-helix (bHLH) proteins, and WD40 repeat proteins. oup.commdpi.comsemanticscholar.org The MBW complex activates the transcription of the structural genes that encode the enzymes of the flavonoid pathway, particularly the late biosynthetic genes responsible for the production of anthocyanins and proanthocyanidins. oup.comnih.gov

The R2R3-MYB component of the complex is often the determinant of specificity, directing the complex to the promoters of specific target genes. mdpi.comfrontiersin.org The bHLH and WD40 proteins are thought to stabilize the complex and enhance its transcriptional activity. mdpi.comfrontiersin.org Different combinations of MYB, bHLH, and WD40 proteins can form distinct MBW complexes, allowing for the differential regulation of various branches of the flavonoid pathway in response to developmental and environmental cues. oup.commdpi.comfrontiersin.org For instance, in Arabidopsis thaliana, the MBW complex composed of PAP1 (a MYB), GL3 (a bHLH), and TTG1 (a WD40) activates anthocyanin biosynthesis. oup.com

In recent years, microRNAs (miRNAs) have emerged as important post-transcriptional regulators of flavonoid biosynthesis. nih.gov miRNAs are small, non-coding RNA molecules that can bind to messenger RNA (mRNA) transcripts, leading to their degradation or the inhibition of their translation into proteins. nih.govrsc.org

Several miRNAs have been identified that target the mRNAs of key regulatory and structural genes in the flavonoid pathway. nih.govresearchgate.net For example, miR156 has been shown to target SPL9, a transcription factor that can modulate the expression of flavonoid biosynthetic genes. tandfonline.com By regulating the levels of these target mRNAs, miRNAs can fine-tune the production of flavonoids in response to various signals. nih.govresearchgate.net The interplay between miRNAs and their target genes adds another layer of complexity to the regulation of flavonoid metabolism, allowing for precise control over the accumulation of these compounds. researchgate.net

The biosynthesis of flavonoids is highly responsive to a wide range of environmental and developmental signals. researchgate.netcabidigitallibrary.org Light, particularly UV radiation, is a potent inducer of flavonoid biosynthesis, as these compounds can act as sunscreens to protect the plant from UV damage. cabidigitallibrary.orgresearchgate.net Temperature, nutrient availability, and biotic stresses such as pathogen attack can also influence the expression of flavonoid biosynthetic genes. nih.govresearchgate.net

Developmental cues also play a crucial role in regulating flavonoid production. researchgate.net For example, anthocyanin pigments often accumulate in flowers and fruits to attract pollinators and seed dispersers, and their synthesis is tightly controlled during plant development. researchgate.netnih.gov These external and internal signals are perceived by the plant and transduced through complex signaling pathways that ultimately converge on the regulatory machinery of the flavonoid biosynthetic pathway, including the MBW complex and miRNAs, to modulate the production of specific flavonoids. researchgate.netrsc.orgtandfonline.com

Evolutionary Aspects of Flavonoid Biosynthetic Pathways

The flavonoid biosynthetic pathway is believed to have played a critical role in the adaptation of plants to terrestrial life. nih.govfrontiersin.org The evolution of this pathway is characterized by gene duplication and neofunctionalization, leading to the diversification of flavonoid structures and functions. nih.govroyalsocietypublishing.org

The core enzymes of the flavonoid pathway, such as chalcone synthase (CHS) and chalcone isomerase (CHI), are thought to have evolved from enzymes involved in primary metabolism. frontiersin.org Subsequent gene duplication events provided the raw material for the evolution of new enzymatic functions, allowing for the production of an increasingly diverse array of flavonoid compounds. frontiersin.org For example, the expansion of the R2R3-MYB transcription factor family has been linked to the evolution of new regulatory networks controlling different branches of the flavonoid pathway. researchgate.net

Metabolism, Biotransformation, and Intracellular Dynamics of Flavonoids

Metabolic Fate of Flavonoids in Non-Human Organisms and In Vitro Systems

The metabolic fate of flavonoids has been extensively studied in various non-human organisms and using in vitro systems to understand their absorption, distribution, metabolism, and excretion (ADME) properties. In vitro studies, such as those using Caco-2 cell monolayers, have shown that the ability of flavonoids to pass across these intestinal cell models can depend on their structure, with only dimers and trimers showing the ability to cross in some cases. tandfonline.com For instance, procyanidin (B600670) dimer B2 was detected in human plasma after consumption of a cocoa beverage, supporting the potential for absorption of certain oligomeric forms. tandfonline.com

Studies in various animals and in vitro systems have revealed that flavonoids undergo extensive metabolism. nih.govnih.gov This metabolism can result in chemical forms significantly different from those found in plants, which are typically glycosides or aglycones. nih.gov In vitro studies using Caco-2 cells have also investigated the metabolism of C-glycosylated flavones, showing that compounds like orientin, isoorientin, and isovitexin (B1672635) can undergo phase I and phase II metabolism, resulting in hydroxylated, methoxylated, and sulfated compounds. mdpi.com Notably, some C-glycosidic flavones with ortho-dihydroxy groups showed sulfated metabolites in these in vitro systems. mdpi.com Furthermore, in vitro studies with human liver microsomes and S9 fractions have explored the liver metabolism of flavonoid C-glycosides, indicating that mono-glycosylic flavones are highly metabolized by UDP-glucuronosyltransferases (UGTs), while di-glycosylic forms may not be readily transformed by these enzymes under the tested conditions. mdpi.com

The biological activities observed in vitro using flavonoid glycosides or aglycones may not always be directly relevant to their effects in vivo due to this extensive metabolism. nih.gov The resulting metabolites, such as glucuronide, methyl, and sulfate (B86663) derivatives, can possess different properties compared to their parent compounds. nih.gov

Enzymatic Biotransformations (e.g., Glycosylation, Methylation, Sulfation)

Flavonoids undergo various enzymatic biotransformations, including glycosylation, methylation, and sulfation, which significantly impact their solubility, stability, and biological activities. mdpi.com These modifications are crucial for their metabolism and subsequent biological effects.

Glycosylation: This involves the attachment of sugar moieties to the flavonoid structure, primarily catalyzed by glycosyltransferases (GTs), particularly UDP-glycosyltransferases (UGTs) in plants and microorganisms. mdpi.compjmonline.org Glycosylation is a common biochemical transformation that forms glycoside bonds via the transfer of a saccharide from a donor substrate to an acceptor molecule like a flavonoid. pjmonline.org In nature, flavonoids often exist as glycosides. mdpi.com Enzymatic hydrolysis of these glycosidic bonds releases the flavonoid aglycone. mdpi.com In the context of Epimedium flavonoids, specific hydrolases like glucosyl hydrolase, rhamnosyl hydrolase, and xylosyl hydrolase are involved in the transformation of highly glycosylated flavonoids into less glycosylated forms. mdpi.com

Methylation: Methylation involves the addition of a methyl group, often to hydroxyl groups on the flavonoid structure, catalyzed by methyltransferases (MTs), such as catechol-O-methyltransferase (COMT). mdpi.commdpi.comnih.gov Methylation of ortho-hydroxyl groups on flavonoids can occur, and methylated flavonoids are primarily excreted. mdpi.com This modification can alter the activity and bioavailability of flavonoids. nih.gov

Sulfation: Sulfation involves the addition of a sulfate group, catalyzed by sulfotransferases (SULTs). mdpi.commdpi.com Sulfation, along with glucuronidation, increases the water solubility of flavonoids, promoting their excretion through bile and urine. mdpi.com Flavonoids may show a preference for sulfation over glucuronidation, although transformation to glucuronidation after sulfation is also possible. mdpi.com While sulfation of flavonoids is well-studied in animal metabolism, research on plant SULTs and their substrate specificity is ongoing. mdpi.com

These enzymatic reactions, particularly phase II metabolism like glucuronidation and sulfation, occur in the intestine and liver, leading to the formation of more polar compounds that are more easily transported and excreted. nih.govpjmonline.orgmdpi.comnih.gov

Role of Gut Microbiota in Flavonoid Transformation and Metabolite Generation in Experimental Models

The gut microbiota plays a significant role in the metabolism and biotransformation of flavonoids, particularly in experimental models. mdpi.comnih.govnih.gov Flavonoids that reach the colon are subject to extensive bioconversion by gut bacteria. nih.gov This interaction is bidirectional: flavonoids can influence the composition and abundance of gut microbiota, while the microbiota transforms flavonoids into various metabolites. nih.gov

Gut microbial enzymes, such as glycosidases, glucuronidases, and sulfatases, can hydrolyze flavonoid conjugates, releasing aglycones. mdpi.comtandfonline.com Beyond hydrolysis, gut microbiota can perform reduction, deketolization, decarboxylation, demethylation, and dehydroxylation reactions on flavonoids. mdpi.comnih.govnih.gov These transformations result in the generation of new microbial metabolites, including smaller phenolic compounds, which can have altered bioactivity and bioavailability compared to the original flavonoids. mdpi.comnih.govnih.govfrontiersin.org

Studies in animal models have shown that flavonoids can alter the structure and metabolic profiles of the gut microbiota. nih.govmdpi.commdpi.commdpi.com For example, luteolin (B72000) has been shown to modulate gut microbiota composition in a rat model of ulcerative colitis, favoring anti-inflammatory taxa. mdpi.com Quercetin (B1663063) has also been observed to influence gut microbiota and improve metabolic parameters in animal models, with the gut microbiota being crucial for the formation of bioactive monophenolic acids from flavonoids. mdpi.comoup.com In vitro simulated fermentation studies have also demonstrated that various flavonoids can influence the composition of human gut microbiota, increasing the abundance of beneficial bacteria like Bifidobacterium and Lactobacillus. frontiersin.org

The richness and diversity of the gut microbiota can influence the specific metabolites produced from flavonoids, as different microbial species possess distinct enzymatic capabilities. nih.gov This microbial metabolism is considered essential for the systemic effects of many flavonoids, as the circulating metabolites, rather than the parent compounds, are often responsible for observed biological activities. nih.govfrontiersin.org

Intracellular Transport and Subcellular Compartmentalization of Flavonoids in Plant Cells

In plant cells, flavonoids are synthesized primarily on the cytosolic side of the endoplasmic reticulum (ER) but often accumulate in the central vacuole. nih.govnih.govresearchgate.net The transport of flavonoids to their final destinations, particularly the vacuole, is a complex process involving specific mechanisms and transporter proteins. nih.govnih.govresearchgate.net

Transport Mechanisms to Vacuoles and Other Organelles

Several mechanisms have been proposed for the intracellular transport of flavonoids, especially to the vacuole. Two prominent models are the direct transport across the tonoplast (the vacuolar membrane) and vesicle-mediated transport from the ER. nih.govresearchgate.netunt.edu These models are not mutually exclusive and may operate depending on the flavonoid class, cell type, and developmental stage. nih.gov

Direct Transport: This model involves the movement of flavonoids across the tonoplast, often facilitated by specific membrane transporters. nih.govresearchgate.net This process may require a proton gradient across the tonoplast, generated by H+-ATPases and H+-PPases, to drive the transport of some flavonoids, particularly anthocyanins. nih.gov

Vesicle-Mediated Transport: This pathway involves the packaging of flavonoids into vesicles that bud off from the ER and subsequently fuse with the vacuole. nih.govresearchgate.netunt.eduontosight.ai Evidence for this mechanism includes the observation of flavonoid-containing vesicles in various plant species. nih.govunt.edunih.gov This route may serve as an alternative or additional pathway for vacuolar accumulation. nih.govnih.gov

Flavonoids can also be found in other cellular compartments, including the cytosol, chloroplasts, nucleus, and cell wall, depending on their specific function and structure. unt.edu The mechanisms for transport to these various locations are still being investigated. unt.edu

Ligandins and Transporter Proteins in Flavonoid Trafficking

Specific proteins are involved in the intracellular trafficking of flavonoids, acting as carriers or transporters.

Ligandins (Glutathione S-Transferase-like Proteins): These proteins, such as GSTs, are thought to play a crucial role in escorting flavonoids, particularly anthocyanins and proanthocyanidin (B93508) precursors, from the ER to the tonoplast. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net While initially thought to function through conjugation with glutathione (B108866), it is now understood that these proteins primarily bind specific flavonoids without catalyzing an enzymatic reaction, essentially acting as carriers or "ligandins" to protect and facilitate their movement through the cytosol. nih.govfrontiersin.org Examples include BZ2 in Zea mays, AN9 in Petunia hybrida, and TT19 in Arabidopsis thaliana. nih.govnih.govfrontiersin.org

Transporter Proteins: Various membrane transporter proteins are involved in the sequestration of flavonoids into the vacuole. These include:

ABC Transporters (ATP-Binding Cassette Transporters): These are primary active transporters that use ATP hydrolysis to move substrates across membranes. nih.govnih.gov Many flavonoid transporters belong to the ABCC subfamily (also known as multidrug resistance proteins or MRPs) and are associated with the uptake of flavonoids, including glycosides, glucuronides, and glutathione conjugates, into the vacuole. nih.govnih.govnih.gov

MATE Transporters (Multidrug and Toxin Extrusion Transporters): These are secondary active antiporters that utilize a proton gradient to facilitate flavonoid import into the vacuole. nih.govnih.govnih.gov Examples include AtTT12 in Arabidopsis thaliana and MtMATE1 and MtMATE2 in Medicago truncatula, which are involved in the transport of specific flavonoids like proanthocyanidin precursors and anthocyanins. unt.eduoup.com

These ligandins and transporter proteins work in concert to ensure the efficient and specific delivery of flavonoids to their sites of accumulation within the plant cell. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Flavonoid Action in Biological Systems

Modulation of Intracellular Signaling Cascades

Flavonoids have been shown to interact with and modulate several critical intracellular signaling pathways, including those involved in inflammation, proliferation, survival, and antioxidant defense nih.govnih.govspandidos-publications.comaging-us.comfrontiersin.orgresearchgate.net.

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

The NF-κB pathway is a central regulator of inflammatory and immune responses. Flavonoids can act as inhibitors of NF-κB signaling. Studies have shown that flavonoids can inactivate the NF-κB pathway by inhibiting the phosphorylation of IKKα/β and IκBα, which are key steps in NF-κB activation frontiersin.org. This inhibition prevents the nuclear translocation of NF-κB dimers, such as p65/p50 and p52/RelB, thereby suppressing the expression of pro-inflammatory target genes frontiersin.org.

Specific flavonoids, including apigenin (B1666066), genistein (B1671435), quercetin (B1663063), chrysin, pinocembrin, galangin, pinobanksin, and nobiletin (B1679382), have been reported to suppress NF-κB signaling by inhibiting the phosphorylation of IκBα and p65 and reducing NF-κB nuclear translocation frontiersin.org. For instance, apigenin and genistein have been shown to interact with the IκBα/NF-κB complex, leading to decreased phosphorylation and attenuated nuclear translocation frontiersin.org. Proanthocyanidins have also been shown to modulate the NF-κB signaling pathway, contributing to their protective effects against inflammation scirp.org. Quercetin has been demonstrated to modulate the TLR-NF-κB signaling pathway in endothelial cells, affecting the expression of adhesion molecules involved in leukocyte-endothelial interaction nih.govpreprints.org.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The MAPK pathway is a critical regulator of various cellular processes, including growth, differentiation, apoptosis, and responses to stress nih.govfrontiersin.orgscilit.com. Flavonoids interact with different components of the MAPK cascade, including the ERK, JNK, and p38 pathways nih.govscilit.com. These interactions can lead to complex downstream effects.

Flavonoids can inhibit the activity of MAPKs, which operate downstream of reactive oxygen species (ROS) in the regulation of cell growth and differentiation frontiersin.org. For example, nobiletin has been shown to suppress MMP-9 expression by modulating p38 MAPK activity jst.go.jp. Luteolin (B72000) can reduce the phosphorylation of JNKs (JNK1 and JNK2) and inflammatory cytokines mdpi.com. Naringenin (B18129) inhibits p38 activity mdpi.com. The flavanol (-)-epicatechin (B1671481) has been shown to induce both ERK1/2 and CREB activation in cortical neurons cambridge.org. Quercetin and EGCG have also been identified as modulators of MAPK signaling scilit.com.

Nrf2/Keap1 Antioxidant Response Element Pathway Activation

The Nrf2/Keap1/ARE pathway is a master regulator of the cellular antioxidant response, protecting cells against oxidative stress and inflammation scirp.orgresearchgate.netnih.gov. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes conformational changes, leading to the stabilization and nuclear translocation of Nrf2 scirp.orgfrontiersin.org. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant enzymes and phase II detoxification proteins scirp.orgresearchgate.netnih.gov.

Flavonoids are known activators of the Nrf2 pathway scirp.orgresearchgate.netnih.gov. Flavonoids like quercetin and taxifolin (B1681242) activate Nrf2 by disrupting its interaction with Keap1 scirp.org. This leads to Nrf2 translocation to the nucleus and subsequent upregulation of genes such as HO-1 and NQO1, which are involved in neutralizing ROS and enhancing cellular repair mechanisms scirp.org. Proanthocyanidins activate the Nrf2/Keap1 pathway, promoting the expression of antioxidant enzymes like GSH, GPx, and CAT scirp.org.

PI3K/AKT Signaling Axis Engagement

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism nih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov. Aberrant activation of this pathway is frequently observed in various diseases, including cancer frontiersin.orgnih.gov. Flavonoids have been shown to modulate the PI3K/AKT axis.

Flavonoids and their metabolites can modulate cell survival signaling through interactions with the PI3K/AKT pathway nih.gov. Apigenin, for instance, activates PI3K/AKT, promoting cell survival by inhibiting GSK-3β, which prevents Nrf2 degradation and stabilizes its function, thereby enhancing antioxidant responses scirp.org. Cardamonin, a chalcone (B49325) flavonoid, attenuates the PI3K/AKT/mTOR pathway, leading to anticancer activities mdpi.com. Licorice stem flavonoids have been shown to inhibit neuronal apoptosis by activating the PI3K-Akt signaling pathway aging-us.com. Quercetin, luteolin, kaempferol (B1673270), genistein, wogonin, daidzein, and flavopiridol (B1662207) have been explored as potential inhibitors of PI3Kγ kinase activity frontiersin.orgiiarjournals.org.

JAK-STAT Pathway Influence

The JAK-STAT signaling pathway is involved in mediating responses to cytokines and growth factors, playing roles in cell proliferation, differentiation, and immune responses mdpi.comnih.gov. Flavonoids have been shown to influence this pathway.

Several flavonoids can inhibit the abnormal activation of the JAK-STAT pathway nih.gov. Quercetin and EGCG have shown potential in inhibiting the JAK-STAT cascade mdpi.comnih.gov. Luteolin can deactivate STAT3 signaling by reducing its phosphorylation level nih.gov. Apigenin exerts negative regulation on the JAK/STAT pathway in leukemia cells by reducing the phosphorylation of JAK2, STAT3, and STAT5 mdpi.com. Quercetin has been shown to block IL-12-induced tyrosine phosphorylation of the JAK/STAT signaling cascade, including JAK2, TYK2, STAT3, and STAT4, thereby decreasing T cell proliferation and Th1 differentiation researchgate.net. Dietary quercetin has also been reported to potentiate the antiproliferative effect of interferon-α in hepatocellular carcinoma cells through activation of the JAK/STAT pathway by inhibiting SHP2 oncotarget.com.

Peroxisome Proliferator-Activated Receptors (PPARs) Interactions

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptor proteins that regulate the expression of genes involved in metabolism, inflammation, and cellular differentiation mdpi.commdpi.com. Flavonoids have been found to interact with PPARs, particularly PPAR-γ and PPAR-α.

Dietary flavonoids have been associated with health benefits, including effects mediated by the activation of PPAR-γ nih.govresearchgate.net. Flavonoid aglycones, such as quercetin and kaempferol, have been shown to increase PPAR-γ mediated gene expression nih.gov. However, studies suggest that flavonoids may affect PPAR-γ mediated gene transcription through a mode of action different from direct agonist binding, potentially by increasing PPAR-γ receptor mRNA expression or showing synergistic effects with endogenous PPAR-γ agonists nih.gov. Glucuronidation of flavonoids can diminish their effect on PPAR-γ mediated gene expression nih.gov. Luteolin, apigenin, and kaempferol have been identified as potential agonists for PPARγ and PPARα, influencing the expression of genes like GLUT-4 and FATP, which are involved in glucose and lipid metabolism mdpi.com.

Interactive Data Tables

Below are examples of how data from the text could be presented in interactive tables. (Note: Actual interactivity is a function of the display environment and not directly generated in this text output. The structure below represents the data that could populate such tables).

Table 1: Flavonoid Modulation of NF-κB Pathway

FlavonoidMechanism of Action on NF-κBEffect on Pathway ActivitySource
ApigeninInhibits IκBα and p65 phosphorylation, attenuates nuclear translocation, interacts with IκBα/NF-κB complexInhibition frontiersin.orgpreprints.org
GenisteinInhibits IκBα and p65 phosphorylation, attenuates nuclear translocation, interacts with IκBα/NF-κB complexInhibition frontiersin.org
QuercetinInhibits IκBα and p65 phosphorylation, suppresses nuclear translocation, modulates TLR-NF-κB signalingInhibition frontiersin.orgnih.govpreprints.org
ChrysinInhibits IκBα and p65 phosphorylation, suppresses nuclear translocationInhibition frontiersin.org
PinocembrinInhibits IκBα and p65 phosphorylation, suppresses nuclear translocationInhibition frontiersin.org
GalanginInhibits IκBα and p65 phosphorylation, suppresses nuclear translocationInhibition frontiersin.org
PinobanksinInhibits IκBα and p65 phosphorylation, suppresses nuclear translocationInhibition frontiersin.org
NobiletinSuppresses NF-κB signalingInhibition frontiersin.org
Proanthocyanidin (B93508)Modulates NF-κB signaling pathwayModulation scirp.org

Table 2: Flavonoid Modulation of MAPK Pathway

FlavonoidMAPK Pathway Component TargetedEffect on Pathway ActivityDownstream EffectsSource
Nobiletinp38 MAPKReductionSuppresses MMP-9 expression jst.go.jp
LuteolinJNKs (JNK1, JNK2)ReductionReduces inflammatory cytokines mdpi.com
Naringeninp38InhibitionBlocks migration (in glioblastoma cells) mdpi.com
(-)-EpicatechinERK1/2, CREBActivationIncreases CREB regulated gene expression (in neurons) cambridge.org
QuercetinMAPK (general)ModulationComplex downstream effects scilit.com
EGCGMAPK (general)ModulationComplex downstream effects scilit.com

Table 3: Flavonoid Activation of Nrf2/Keap1/ARE Pathway

FlavonoidMechanism of Action on Nrf2/Keap1Effect on Pathway ActivityUpregulated Genes (Examples)Source
QuercetinDisrupts Keap1 interactionActivationHO-1, NQO1 scirp.org
TaxifolinDisrupts Keap1 interactionActivationHO-1, NQO1 scirp.org
ProanthocyanidinActivates Nrf2/Keap1 pathwayActivationGSH, GPx, CAT scirp.org
ApigeninStabilizes Nrf2 via PI3K/AKTActivation (indirect)Antioxidant responses scirp.org

Table 4: Flavonoid Engagement of PI3K/AKT Signaling Axis

FlavonoidMechanism of Action on PI3K/AKTEffect on Pathway ActivityDownstream Effects (Examples)Source
ApigeninActivates PI3K/AKTActivationPromotes cell survival scirp.org
CardamoninAttenuates PI3K/AKT/mTORAttenuationAnticancer activities mdpi.com
Licorice stem flavonoidsActivates PI3K-Akt pathwayActivationInhibits neuronal apoptosis aging-us.com
QuercetinInhibits PI3Kγ kinaseInhibitionPotential anticancer effects frontiersin.orgiiarjournals.org
LuteolinInhibits PI3Kγ kinaseInhibitionPotential anticancer effects frontiersin.orgiiarjournals.org
KaempferolInhibits PI3Kγ kinaseInhibitionPotential anticancer effects frontiersin.orgiiarjournals.org
GenisteinInhibits PI3Kγ kinaseInhibitionPotential anticancer effects frontiersin.orgiiarjournals.org
WogoninInhibits PI3Kγ kinaseInhibitionPotential anticancer effects frontiersin.orgiiarjournals.org
DaidzeinInhibits PI3Kγ kinaseInhibitionPotential anticancer effects frontiersin.orgiiarjournals.org
FlavopiridolInhibits PI3Kγ kinaseInhibitionPotential anticancer effects frontiersin.orgiiarjournals.org
Hesperetin (B1673127) and metaboliteActivates/phosphorylates Akt/PKBActivationPrevents neuronal apoptosis nih.gov

Table 5: Flavonoid Influence on JAK-STAT Pathway

FlavonoidMechanism of Action on JAK-STATEffect on Pathway ActivityDownstream Effects (Examples)Source
QuercetinInhibits JAK-STAT cascade, blocks IL-12-induced tyrosine phosphorylation (JAK2, TYK2, STAT3, STAT4), inhibits SHP2Inhibition/ActivationDecreases T cell proliferation, Th1 differentiation, potentiates IFN-α effects mdpi.comnih.govresearchgate.netoncotarget.com
EGCGInhibits JAK-STAT cascadeInhibitionChemopreventive effects mdpi.comnih.gov
LuteolinDeactivates STAT3 signaling, reduces STAT3 phosphorylationInhibitionReduces invasion of pancreatic cancer cells nih.gov
ApigeninReduces JAK2, STAT3, STAT5 phosphorylation, impairs Src activationNegative RegulationAffects immune response mdpi.com

Table 6: Flavonoid Interactions with PPARs

FlavonoidPPAR Subtype TargetedMode of InteractionEffect on Gene ExpressionSource
QuercetinPPAR-γIncreases PPAR-γ mediated gene expression, increases PPAR-γ receptor mRNA expression, synergistic effects with agonistsIncrease nih.govresearchgate.net
KaempferolPPAR-γIncreases PPAR-γ mediated gene expressionIncrease nih.gov
LuteolinPPARγ, PPARαPotential agonist activityIncreases PPARs mRNA expression, decreases lipid storage mdpi.com
ApigeninPPARγ, PPARαPotential agonist activityIncreases PPARs mRNA expression mdpi.com
KaempferolPPARγ, PPARαPotential agonist activityIncreases PPARs mRNA expression, decreases lipid storage mdpi.com

Direct Protein Interactions and Enzyme Modulation

Flavonoids can directly bind to and modulate the activity of numerous proteins and enzymes, impacting various signaling pathways and metabolic processes.

Kinase Inhibition and Receptor Tyrosine Kinase Modulation

Flavonoids are known to act as inhibitors of various kinases, including receptor tyrosine kinases (RTKs). RTKs are crucial cell surface proteins often dysregulated in diseases like cancer. colby.edu Flavonoids can bind to the ATP-binding site of kinases, mimicking ATP and thereby blocking enzyme activity. nih.govresearchgate.net This interaction with the ATP-binding site is considered a key aspect of their effects, particularly in the context of anti-cancer properties. researchgate.netfrontiersin.org Examples of flavonoids studied for their kinase inhibitory activity include quercetin, hesperetin, and naringenin. frontiersin.orgnih.gov Quercetin, for instance, has been noted for its effectiveness in inhibiting PIM-1 kinase, with studies providing insights into its binding at the ATP-binding site. frontiersin.org Naringenin and hesperetin have been identified as inhibitors of HER2 tyrosine kinase, interfering with ATP binding. nih.gov

Impact on Cytochrome P450 Enzymes

Flavonoids can modulate the activity of cytochrome P450 (CYP450) enzymes, a superfamily of enzymes critical for the metabolism of a wide range of endogenous and exogenous compounds, including drugs. core.ac.uknih.gov This modulation can occur through the inhibition or induction of enzyme biosynthesis or by directly affecting catalytic activity. core.ac.uk The interaction mechanisms can vary, and the number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid structure significantly influence their inhibitory actions towards specific CYP450 isoforms, such as CYP1A1, CYP1A2, CYP1B1, CYP2C9, and CYP3A4. nih.gov Studies have investigated the inhibitory effects of flavonoids like quercetin on CYP2E1 and CYP3A4. core.ac.uk The inhibition can be reversible, and the mechanism may be competitive, uncompetitive, or non-competitive, depending on the specific flavonoid and enzyme. core.ac.uk Molecular docking studies suggest different mechanisms of interaction within the active site of CYP450s for various flavonoids. nih.govrsc.org

Interactions with Nuclear Receptors (e.g., Estrogen Receptors)

Flavonoids can interact with nuclear receptors, including estrogen receptors (ERs), which are intracellular proteins that regulate gene expression upon binding to ligands like estrogen. frontiersin.org There are two main types of estrogen receptors, ERα and ERβ. frontiersin.org Some flavonoids, often referred to as phytoestrogens due to their structural similarity to estrogen, can bind to ERs and modulate their activity, potentially influencing estrogen-responsive genes. frontiersin.orgnih.gov Studies have explored the capability of various ligands of ERβ, including the flavonoid genistein, to interact with these receptors and potentially counteract processes like prostate cancer progression by mimicking the activity of endogenous ligands. wellesley.edu Computational methods, such as molecular docking, are used to identify potential flavonoid inhibitors of ERα based on their binding capability. jipbs.com

Gene Expression Regulation and Epigenetic Modification

Flavonoids can influence gene expression through various mechanisms, including direct transcriptional control and epigenetic modifications. nih.govresearchgate.net Epigenetic changes, which are heritable modifications affecting gene expression without altering the DNA sequence, include DNA methylation, histone modifications, and the action of non-coding RNAs. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov

Regulation of Genes Involved in Cell Growth and Differentiation

Flavonoids have been shown to influence the expression of genes critical for regulating cell cycle progression and differentiation ug.edu.plfrontiersin.orgresearchgate.netnih.gov. Studies using techniques such as microarray gene profiling and real-time qRT-PCR have demonstrated that flavonoids can significantly modulate the expression of numerous genes involved in cell cycle control at various stages and DNA replication regulation ug.edu.plfrontiersin.org.

For instance, genistein, an isoflavone (B191592), has been found to significantly modulate the activity of genes whose products are involved in different phases of the cell cycle and regulatory processes important for DNA replication and cell growth in a time- and dose-dependent manner ug.edu.plfrontiersin.org. It has been observed to reduce the expression of genes coding for MCM2-7 and MCM10 proteins, as well as other proteins involved in the S phase control ug.edu.plfrontiersin.org. Furthermore, genistein can induce cell cycle arrest, such as in the G2/M phase, which is accompanied by the activation of genes like CDKN1A, CDKN1C, CDKN2A, CDKN2B, and CDKN2C, and the down-regulation of specific mRNAs for this stage ug.edu.plfrontiersin.org.

Flavonoids can also influence gene expression related to specific cellular functions, such as glycosaminoglycan (GAG) metabolism. Studies have shown that selected flavonoids can influence the expression of genes involved in the GAG biosynthesis pathway, potentially contributing to the normalization of cellular GAG levels ug.edu.pl.

The modulation of gene expression by flavonoids can occur through various mechanisms, including the activation of transcription factors and the modulation of signaling pathways that ultimately affect gene transcription nih.govintec.edu.domdpi.commdpi.com.

Redox Modulatory Mechanisms

Flavonoids are well-known for their capacity to act as antioxidants and modulate cellular redox balance intec.edu.domdpi.commdpi.comnih.govnih.govfrontiersin.orgspandidos-publications.comfrontiersin.orgresearchgate.net. Their redox modulatory mechanisms involve several key actions.

Direct Free Radical Scavenging

One of the primary ways flavonoids exert antioxidant effects is by directly scavenging free radicals intec.edu.domdpi.comnih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netuoanbar.edu.iq. Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are highly reactive molecules that can cause damage to cellular components intec.edu.donih.govnih.gov. Flavonoids can stabilize these reactive species by donating a hydrogen atom or an electron intec.edu.domdpi.commdpi.comnih.govuoanbar.edu.iq. This reaction converts the flavonoid into a more stable, less-reactive radical mdpi.comuoanbar.edu.iq. The presence of hydroxyl groups, particularly in specific positions on the flavonoid structure, contributes significantly to their radical-scavenging ability mdpi.comnih.govuoanbar.edu.iq.

Metal Chelation

Flavonoids also exhibit metal-chelating properties, which contribute to their antioxidant activity intec.edu.donih.govnih.govfrontiersin.orgfrontiersin.orguoanbar.edu.iqmdpi.comnih.govplos.org. Transition metals like iron and copper can catalyze the generation of highly reactive hydroxyl radicals through Fenton and Haber-Weiss reactions, contributing to oxidative stress nih.govfrontiersin.orguoanbar.edu.iqnih.govplos.org. Flavonoids can bind to these metal ions, forming stable complexes, thereby preventing them from participating in these radical-generating reactions nih.govfrontiersin.orguoanbar.edu.iqmdpi.comnih.govplos.org. Specific structural features, such as the presence and position of hydroxyl groups and the C2-C3 double bond, influence the metal-chelating ability of flavonoids frontiersin.orgnih.gov.

Effects on Cellular Processes in Experimental Models

Experimental models, including various cell lines, have been instrumental in elucidating the effects of flavonoids on fundamental cellular processes such as proliferation and apoptosis ug.edu.plspandidos-publications.comresearchgate.netmdpi.com.

Modulation of Cell Proliferation and Apoptosis Pathways in Cellular Models

Flavonoids have been extensively studied for their ability to modulate cell proliferation and induce apoptosis in various cellular models, particularly in the context of cancer research spandidos-publications.comresearchgate.netresearchgate.netnih.govnih.govacs.orgspandidos-publications.comfrontiersin.org. They can influence cell growth signaling pathways that are often deregulated in conditions like cancer nih.govspandidos-publications.comresearchgate.netnih.govfrontiersin.orgmdpi.com.

Studies have shown that certain flavonoids can inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis) spandidos-publications.comresearchgate.netnih.govnih.govacs.orgspandidos-publications.comfrontiersin.org. These effects can be mediated through the modulation of various signaling pathways, including those involving protein kinases such as the MAPK, PI3K/Akt, and NF-κB pathways nih.govmdpi.comfrontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgmdpi.comnih.gov. Flavonoids can influence the activity and phosphorylation state of key proteins in these cascades, ultimately affecting cellular functions and gene expression related to cell survival, growth, and apoptosis nih.govresearchgate.netnih.govnih.govfrontiersin.orgmdpi.com.

For example, some flavonoids have been shown to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins researchgate.netnih.govspandidos-publications.com. They can activate caspase cascades, which are central to the execution phase of apoptosis researchgate.netnih.govspandidos-publications.com. Furthermore, flavonoids may influence pathways related to cell cycle arrest, preventing uncontrolled cell division ug.edu.plfrontiersin.orgresearchgate.netspandidos-publications.com.

Experimental data from various cell lines, such as human dermal fibroblasts (HDFa), HeLa (cervical cancer), and breast cancer cells, have provided insights into the specific effects of different flavonoids on cell proliferation and apoptosis pathways ug.edu.plresearchgate.netnih.govacs.orgspandidos-publications.com. These studies often involve assessing markers of cell cycle progression, apoptosis-related protein levels, and caspase activity ug.edu.plfrontiersin.orgresearchgate.netnih.govacs.orgspandidos-publications.com.

Here is a table summarizing some research findings on the effects of specific flavonoids on cell proliferation and apoptosis in cellular models:

FlavonoidCellular ModelObserved Effect(s)Key Mechanism(s) InvolvedSource
GenisteinHuman Dermal Fibroblasts (HDFa)Modulates gene expression related to cell cycle and DNA replication, G2/M arrestInfluence on genes like MCM2-7, MCM10, CDKN1A, CDKN1C, CDKN2A, CDKN2B, CDKN2C, GADD45A ug.edu.plfrontiersin.org
KaempferolHuman Dermal Fibroblasts (HDFa)Modulates global gene expressionAffects a high number of genes ug.edu.pl
ChrysinHeLa cells, U937 cellsReduces cell viability, induces apoptosisIncreased DNA fragmentation, induction of p38 and NF-κB/p65, activation of caspase-3, downregulation of x-IAP, inactivation of Akt nih.gov
EGCGHT-29 cells, 293T cells, A549 cellsInduces apoptosis, decreases cell proliferationAkt, ERK1/2, p38 MAPK inhibition, modulation of Bax/Bcl-2, caspases, cytochrome c release, reduction of Bcl-xL, inhibition of NF-κB/p65 nuclear translocation nih.gov
EpicatechinHeLa cells, MKN-45 cells, HCT-116 cellsAntiproliferative, contributes to apoptosisH₂O₂-mediated oxidative stress, targeting Akt and NF-κB signaling, synergistic effects with other compounds nih.gov
Baicalein (B1667712)SCC-4 cells, PCa cellsPro-apoptoticModulation of Bcl-2 family (elevates Bax, lowers Bcl-2), cytochrome c release, caspase activation, increased DR5 and TRAIL, elevated ROS, induced ER stress nih.gov
IsorhamnetinHuman breast cancer cellsInhibits cell proliferation, induces cell cycle arrest (G2/M), induces apoptosis and autophagyDocking in ATP binding pocket of PI3Kγ, decreased levels of PI3Kγ-p110, phospho-PI3K, phospho-AKT, phospho-mTOR, phospho-p70S6K, phospho-ULK researchgate.net
GenkwaninHuman breast cancer cellsInhibits cell proliferation, induces cell cycle arrest (G2/M), induces apoptosis and autophagyDocking in ATP binding pocket of PI3Kγ, decreased levels of PI3Kγ-p110, phospho-PI3K, phospho-AKT, phospho-mTOR, phospho-p70S6K, phospho-ULK researchgate.net
AcacetinHuman breast cancer cellsInhibits cell proliferation, induces cell cycle arrest (G2/M), induces apoptosis and autophagyDocking in ATP binding pocket of PI3Kγ, decreased levels of PI3Kγ-p110, phospho-PI3K, phospho-AKT, phospho-mTOR, phospho-p70S6K, phospho-ULK researchgate.net

Influence on Cell Cycle Progression in In Vitro Systems

Flavonoids have been observed to influence cell cycle progression in various in vitro systems, particularly in the context of cancer research. Their effects often involve the modulation of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and cyclins. Alterations and deregulation of CDK activity are considered hallmarks of neoplasia. phcogrev.com

Studies have shown that flavonoids can perturb checkpoints at both the G1/S and G2/M phases of the cell cycle in cultured cancer cell lines. phcogrev.com Specific flavonoids, including silymarin, genistein, quercetin, daidzein, luteolin, kaempferol, apigenin, and epigallocatechin 3-gallate, have been found to impact these checkpoints. phcogrev.com For instance, kaempferol has been reported to downregulate the expression of cyclin D, E, and A in human colon cancer cells (HT-29). mdpi.com Other flavonoids like daidzein, cyanidin, luteolin, and taxifolin have also been found to downregulate cyclins. mdpi.com

The mechanism by which flavonoids influence the cell cycle often involves the inhibition of CDK activity. phcogrev.com Flavopiridol, a synthetic flavonoid analog, can induce cell cycle arrest during either G1 or G2/M by inhibiting all CDKs. phcogrev.com Some flavonoids induce G1 cell cycle arrest, correlating with the inhibition of CDK2 activity by 40-60% in human melanoma cells. nih.gov Flavonoids causing G2/M accumulation did not show this effect on CDK2. nih.gov The inhibition of CDK2 appears to be linked to the upregulation of CDK inhibitors such as p27(KIP1) and p21(CIP1). nih.gov Inhibition of CDK1 by certain flavonoids, including kaempferol, apigenin, and genistein, which inhibited this kinase by 50-70%, was attributed to the phosphorylation of the kinase on the Tyr15 residue. nih.gov

Prunin (B191939), a flavanone (B1672756), has been shown to influence cell cycle regulation by interacting with various CDKs and cyclins. It can inhibit CDK4, CDK6, and cyclin D by increasing p21 expression in the G1 phase. mdpi.com At the G1/S checkpoint, prunin suppresses CDK2-Cyclin E by increasing p21 expression, and CDK2-Cyclin A activity is restricted by the p27 marker. mdpi.com This highlights the potential of flavonoids to induce cell cycle arrest by modulating these regulatory proteins. mdpi.com

Here is a summary of some flavonoids and their observed effects on cell cycle regulation in in vitro studies:

FlavonoidObserved Cell Cycle Effect (In Vitro)Affected Regulators (Examples)Citation
SilymarinPerturbs G1/S and G2/M checkpointsNot specified in snippet phcogrev.com
GenisteinPerturbs G1/S and G2/M checkpoints, G2 arrestInhibits CDK1 phcogrev.comnih.gov
QuercetinPerturbs G1/S and G2/M checkpoints, G1 arrestInhibits CDK2 phcogrev.comnih.gov
DaidzeinPerturbs G1/S and G2/M checkpoints, G1 arrestInhibits CDK2 phcogrev.comnih.gov
LuteolinPerturbs G1/S and G2/M checkpoints, G1 arrestInhibits CDK2 phcogrev.comnih.gov
KaempferolPerturbs G1/S and G2/M checkpoints, G2 blockDownregulates cyclins D, E, A; Inhibits CDK1 phcogrev.commdpi.comnih.gov
ApigeninPerturbs G1/S and G2/M checkpoints, G2 blockInhibits CDK1 phcogrev.comnih.gov
Epigallocatechin 3-gallatePerturbs G1/S and G2/M checkpointsNot specified in snippet phcogrev.com
FlavopiridolInduces G1 or G2/M arrestInhibits all CDKs phcogrev.com
PruninInduces G1/S and G2/M arrestInhibits CDK4, CDK6, CDK2, Cyclin D, E, A; Increases p21, p27 mdpi.com
Hesperidin (B1673128)Cell cycle arrest (G1, G2/M, or S)Modulates cyclins, CDKs, CDK inhibitors researchgate.net

Role of Flavonoids in Plant Physiological Processes

Flavonoids are integral to numerous physiological processes in plants, contributing to their growth, development, and interactions with the environment. nih.govmdpi.com

Phytohormone Signaling Modulation (e.g., Auxin Transport Regulation)

Flavonoids play a significant role in modulating phytohormone signaling, particularly the transport of the plant hormone auxin (indole-3-acetic acid, IAA). usp.brfrontiersin.orgresearchgate.net Auxin transport is crucial for various aspects of plant growth and development, including tropic responses. usp.br

Flavonoids have been shown to act as endogenous regulators of auxin transport. nih.gov They can modulate the activity of auxin-transporting proteins, including P-glycoproteins (PGPs) and PIN-FORMED (PIN) proteins, which are auxin efflux carriers. usp.brfrontiersin.orgnih.gov Experimental evidence indicates that flavonoid modulation of auxin transport is tissue-specific and occurs in regions like root and shoot apices. usp.br Flavonols, a subgroup of flavonoids, are particularly effective auxin transport inhibitors. usp.br

Studies using Arabidopsis thaliana mutants deficient in flavonoid biosynthesis (e.g., tt4 mutants) have provided insights into the role of flavonoids in auxin transport. These mutants exhibit altered auxin transport and related phenotypes, such as reduced plant height and altered root development. nih.govoup.com Applying flavonoid precursors like naringenin to tt4 mutants can restore flavonoid synthesis and complement these phenotypes, suggesting that flavonoids negatively regulate auxin transport in vivo. nih.govoup.com

The mechanism involves flavonoids interfering with the activity of PIN proteins, which determine the rate, polarity, and symmetry of auxin flow. frontiersin.orgnih.gov Flavonoids can inhibit the activity of serine-threonine PINOID (PID) kinases, which regulate the localization of PIN proteins. frontiersin.orgunimi.it Ortho-dihydroxy B-ring-substituted flavonoids, such as quercetin, are particularly effective in affecting PID protein activity. frontiersin.org Flavonoids may also influence auxin gradients by reducing auxin catabolism. frontiersin.org

Flavonoids can compete with synthetic auxin transport inhibitors like 1-N-naphthylphthalamic acid (NPA) for binding sites on proteins involved in auxin transport. researchgate.net Phylogenetic analysis suggests that auxin transport mechanisms may have evolved in the presence of flavonoids. usp.brresearchgate.net

Here is a summary of the influence of flavonoids on auxin transport:

AspectFlavonoid InfluenceAffected Proteins/MechanismsCitation
Auxin Transport RegulationModulate transport of IAA, acting as endogenous regulators.P-glycoproteins (PGPs), PIN-FORMED (PIN) proteins usp.brfrontiersin.orgresearchgate.netnih.gov
Tissue SpecificityEffects observed in root and shoot apices.Localized targets in these regions. usp.br
In Vivo Evidencett4 mutants show elevated auxin transport, reversed by flavonoid precursor.Suggests negative regulation of auxin transport. nih.govoup.com
Molecular TargetsInterfere with PIN protein activity and localization.PINOID (PID) kinases, PIN proteins. frontiersin.orgnih.govunimi.it
Competition with InhibitorsCan compete with synthetic auxin transport inhibitors like NPA for binding sites.Proteins involved in auxin transport. researchgate.net

Stress Response Mechanisms (e.g., UV-B Protection, Cold Tolerance)

Flavonoids are crucial for plant survival under various environmental stresses, including UV-B radiation and cold temperatures. nih.govmdpi.comresearchgate.net Their protective roles are often linked to their potent antioxidant properties and their ability to absorb UV radiation. frontiersin.orgmdpi.comresearchgate.netmdpi.commdpi.combiorxiv.org

Under UV-B stress, plants increase the synthesis of UV-absorbing compounds, primarily flavonoids, to mitigate photoinhibitory and photooxidative damage. mdpi.combiorxiv.orgnih.govfrontiersin.orgfrontiersin.org Flavonoids accumulate in the epidermal cell layers of leaves and stems, acting as a screen to reduce the penetration of harmful UV-B radiation into deeper tissues, thereby protecting photosynthetic organs. mdpi.comfrontiersin.org

Beyond UV absorption, flavonoids also function as antioxidants, scavenging reactive oxygen species (ROS) generated under stress conditions. frontiersin.orgmdpi.comresearchgate.netmdpi.commdpi.combiorxiv.orgfrontiersin.orgfrontiersin.org ROS, such as superoxide (B77818) anion radical (O₂•⁻), singlet oxygen (O₂), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), can cause oxidative stress and damage cellular components. mdpi.com Flavonoids help plants cope with this by quenching free radicals, chelating transition metal ions, inhibiting ROS-producing enzymes, and recycling other antioxidants. mdpi.com Dihydroxy B-ring-substituted flavonoids, like quercetin, are particularly effective antioxidants. frontiersin.orgbiorxiv.org

The biosynthesis of flavonoids is often upregulated in response to UV-B radiation and other stresses like high photosynthetically active radiation, excess metal ions, and photosynthetic redox unbalance. frontiersin.orgmdpi.comfrontiersin.org This upregulation is mediated by the activation of genes and enzymes in the flavonoid biosynthetic pathway, such as chalcone synthase (CHS), chalcone isomerase (CHI), and flavonoid 3'-hydroxylase (F3'H). mdpi.comfrontiersin.orgfrontiersin.org

Flavonoids also contribute to cold tolerance in plants. They have been reported to play a functional role in temperature acclimatization and freezing tolerance. researchgate.net While the specific mechanisms for cold tolerance are less extensively detailed in the provided snippets compared to UV-B protection, their general role in mitigating oxidative stress, which can be exacerbated by cold, is likely a contributing factor. researchgate.net Flavonoids can accumulate in plant cells and disinfect harmful H₂O₂ molecules produced under stress, including potentially cold stress. researchgate.net

Here is a summary of the role of flavonoids in stress response mechanisms:

Stress TypeFlavonoid RoleMechanisms InvolvedCitation
UV-B RadiationProtection against photoinhibitory and photooxidative damage.UV absorption/filtering, ROS scavenging. mdpi.combiorxiv.orgnih.govfrontiersin.orgfrontiersin.org
General StressMitigation of oxidative stress caused by ROS.Quenching free radicals, metal chelation, enzyme inhibition, antioxidant recycling. frontiersin.orgmdpi.comresearchgate.netmdpi.comfrontiersin.orgfrontiersin.org
ColdContribution to temperature acclimatization and freezing tolerance.Potential role in mitigating oxidative stress. researchgate.netresearchgate.net
BiosynthesisUpregulated in response to UV-B and other stresses.Activation of genes and enzymes in the flavonoid pathway. frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.org

Plant-Microbe and Plant-Pollinator Interactions

Flavonoids are key mediators in the complex interactions between plants and other organisms, including microbes and pollinators. mdpi.commdpi.comnumberanalytics.comresearchgate.net

In plant-microbe interactions, flavonoids can act as signaling molecules, chemo-attractants, and defense compounds. mdpi.commdpi.comresearchgate.net One of the best-studied roles is in the symbiotic relationship between legumes and nitrogen-fixing Rhizobium bacteria. mdpi.commdpi.comfrontiersin.org Legumes secrete specific flavonoids from their roots, which act as signals to attract compatible rhizobia and induce the transcription of bacterial nod genes, initiating nodule formation. mdpi.commdpi.comfrontiersin.orgnih.gov This is a crucial step in establishing the mutualistic symbiosis where bacteria fix atmospheric nitrogen for the plant. frontiersin.orgnih.gov Isoflavones are particularly active in inducing nod genes. mdpi.com

Flavonoids also play a role in plant defense against pathogens and pests. mdpi.commdpi.comresearchgate.netnih.gov They can have antimicrobial and antifungal properties, contributing to plant resistance through various biochemical strategies, including hypersensitive response-mediated cell death and altering iron availability. researchgate.netfrontiersin.orgnih.gov Some flavonoids, like kaempferide (B1673269) triglycoside, have been shown to induce resistance against specific fungi. researchgate.net

Furthermore, flavonoids influence symbiotic relationships with arbuscular mycorrhizal fungi, which enhance nutrient acquisition for the plant. mdpi.comfrontiersin.orgnih.gov Flavonoids can have both positive and negative effects on mycorrhizal formation, and their profile in root exudates can change during mycorrhiza development. nih.gov Certain flavonoids, such as quercetin and kaempferol, have shown a positive effect on the growth of hyphae and spore germination of mycorrhizal fungi. nih.gov

In plant-pollinator interactions, flavonoids contribute significantly to attracting pollinators, primarily through their role in flower color and scent. nih.govresearchgate.netnumberanalytics.com Anthocyanins, a class of flavonoids, are responsible for the red and purple colors in many flowers that attract pollinators like bees and butterflies. researchgate.netnumberanalytics.com Flavones and flavonols, while appearing colorless to humans, absorb UV light and can create UV-visible patterns on flower petals that are detectable by pollinators like bees, guiding them to nectar rewards. researchgate.nethst-j.org The color and scent of flowers, influenced by flavonoids, are crucial factors in pollinator choice. researchgate.netnumberanalytics.com

Here is a summary of the role of flavonoids in plant-microbe and plant-pollinator interactions:

Interaction TypeFlavonoid RoleSpecific Examples/MechanismsCitation
Plant-Microbe (Symbiotic)Signaling molecules, chemo-attractants for beneficial microbes (e.g., Rhizobium, mycorrhizal fungi).Induce nod gene expression in Rhizobium, influence mycorrhizal formation and growth. mdpi.commdpi.comfrontiersin.orgnih.gov
Plant-Microbe (Pathogenic)Defense compounds against pathogens and pests.Antimicrobial/antifungal properties, contribute to resistance mechanisms. mdpi.commdpi.comresearchgate.netfrontiersin.orgnih.gov
Plant-PollinatorAttraction of pollinators through flower color and scent.Anthocyanins for visible colors, flavones/flavonols for UV patterns. nih.govresearchgate.netnumberanalytics.comhst-j.org

Advanced Research Methodologies for Flavonoid Studies

Extraction and Sample Preparation Techniques for Academic Research

Efficient extraction and meticulous sample preparation are the foundational steps in flavonoid analysis. The goal is to isolate the target flavonoids from the complex plant matrix while preserving their integrity and maximizing yield mdpi.comnih.govmdpi.com. Traditional methods like maceration, reflux, and Soxhlet extraction are simple and widely used but can be time-consuming, require large volumes of organic solvents, and may result in lower yields or degradation of thermolabile compounds mdpi.comnih.gov.

Modern techniques have been developed to overcome these limitations, offering advantages such as reduced extraction time, lower solvent consumption, increased efficiency, and higher selectivity mdpi.comnih.govsemanticscholar.org. These advanced methods include:

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance solvent penetration into the plant matrix and disrupt cell walls, facilitating the release of flavonoids mdpi.comnih.govsemanticscholar.org.

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, increasing the solubility and diffusion rate of flavonoids mdpi.comnih.govsemanticscholar.org. MAE has shown high efficiency for extracting a wide range of flavonoids semanticscholar.org.

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): Uses elevated temperature and pressure to increase extraction efficiency with reduced solvent volume and time nih.govakjournals.com.

Supercritical Fluid Extraction (SFE): Typically uses supercritical carbon dioxide as a solvent, which offers advantages in terms of selectivity, non-toxicity, and efficiency, particularly for thermally sensitive compounds mdpi.comnih.govsemanticscholar.org.

Enzyme-Assisted Extraction: Involves the use of enzymes to break down plant cell walls, improving the release of flavonoids nih.gov.

Solid-Phase Extraction (SPE): A versatile method often used for the extraction, enrichment, and clean-up of flavonoids from various samples, including plant extracts and biological fluids akjournals.comnih.gov. SPE utilizes a solid sorbent to selectively retain target compounds while washing away impurities akjournals.comnih.gov.

Sample preparation also involves steps like drying and grinding the plant material. Freeze-drying is often preferred as a drying method to preserve flavonoid content mdpi.com. Grinding to a fine powder increases the surface area for more efficient extraction mdpi.commdpi.com. The choice of solvent is critical and depends on the polarity of the target flavonoids. Common solvents include methanol (B129727), ethanol, acetone, and water, often used in various combinations mdpi.commdpi.comakjournals.com. Slightly acidic conditions can sometimes enhance flavonoid extraction yields nih.gov.

Research findings highlight the impact of sample preparation methods on flavonoid quantification. For instance, a study comparing different liquid-solid extraction methods (Soxhlet, USAE, MASE, and ASE) for flavonoids from Sambucus nigra inflorescence and Polygonum aviculare herb found that the most effective method varied depending on the plant material akjournals.com. Soxhlet extraction was most effective for S. nigra, while ASE was optimal for P. aviculare akjournals.com. SPE on a C18 adsorbent demonstrated high recoveries and repeatability for purifying flavonoid fractions akjournals.com.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating complex mixtures of flavonoids present in plant extracts, allowing for their individual identification and quantification chromatographyonline.comresearchgate.net. Various chromatographic methods are employed based on the properties of the flavonoids and the desired level of separation and analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC is one of the most widely used and efficient chromatographic methods for the separation and analysis of flavonoids chromatographyonline.comresearchgate.netmdpi.commdpi.com. It offers accuracy, speed, and high sensitivity auctoresonline.org. Reversed-phase HPLC, particularly with C18 stationary phases, is predominant for separating a wide range of flavonoids researchgate.netmdpi.comauctoresonline.org.

UHPLC is an advanced version of HPLC that operates at higher pressures, utilizing smaller particles in the stationary phase. This results in shorter analysis times, higher resolution, and increased sensitivity, making it particularly useful for separating complex flavonoid mixtures chromatographyonline.comresearchgate.netfrontiersin.org. UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides highly sensitive and accurate quantitative analysis of flavonoids mdpi.comresearchgate.netmdpi.com.

HPLC and UHPLC methods typically utilize mobile phases consisting of mixtures of polar organic solvents (such as methanol or acetonitrile) and water, often with the addition of a weak acid like formic acid or acetic acid to improve peak shape and separation mdpi.commyfoodresearch.comsilae.it. Detection is commonly performed using UV-Vis detectors, particularly diode array detectors (DAD) or photodiode array detectors (PDA), which allow for the acquisition of UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment mdpi.comauctoresonline.orgmyfoodresearch.comnih.gov.

Research demonstrates the effectiveness of HPLC and UHPLC in flavonoid analysis. An HPLC-DAD method was developed for the simultaneous determination of eight flavonoids (orientin, hyperoside, rutin (B1680289), myricetin (B1677590), luteolin (B72000), quercetin (B1663063), kaempferol (B1673270), and apigenin) in Sonchus arvensis extracts, successfully separating these compounds and allowing for differentiation based on plant part and geographical origin mdpi.com. A UHPLC-UV method was developed and validated for the rapid separation and determination of 14 major flavonoids in herbal dietary supplements within a 5-minute run researchgate.netsigmaaldrich.cn. Another UHPLC-QQQ-MS/MS method enabled the simultaneous quantification of 10 flavonoids in Sanghuangporus fruiting bodies, revealing substantial variations in flavonoid content among different species mdpi.com.

Gas Chromatography (GC)

Gas chromatography is less commonly used for flavonoid analysis compared to HPLC due to the low volatility and thermal instability of many flavonoids. GC requires derivatization of the flavonoids to make them volatile and suitable for analysis mdpi.comchromatographyonline.com. Derivatization is a time-consuming process that often involves hazardous reagents mdpi.com.

Despite these limitations, GC, particularly when coupled with mass spectrometry (GC-MS), can be a valuable tool for the analysis of more volatile flavonoids or for analyzing derivatized flavonoids nih.gov. GC-MS can provide both separation and structural information nih.gov. Studies have shown the application of GC-MS for the analysis of derivatized flavonoids in biological fluids and plant extracts, demonstrating improved resolution and sensitivity after derivatization nih.gov. Automated silylation using microfluidic devices has been explored as a more efficient method for preparing flavonoids for GC analysis nih.gov.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, economical, and relatively rapid chromatographic technique used for the separation and qualitative analysis of flavonoids chromatographyonline.comnih.govui.ac.id. It is a planar chromatography method where the stationary phase (commonly silica (B1680970) gel or polyamide) is spread as a thin layer on a plate nih.gov. The mobile phase moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases nih.gov.

TLC is often used for initial screening of flavonoid presence in extracts, monitoring extraction or purification steps, and comparing flavonoid profiles of different samples nih.govui.ac.id. Detection of flavonoids on TLC plates is typically done under UV light at wavelengths like 254 nm or 366 nm, as many flavonoids absorb UV light nih.govui.ac.id. Spraying with visualizing reagents, such as natural product reagents (e.g., diphenylboric acid-β-ethylamino ester) followed by polyethylene (B3416737) glycol, can enhance the visibility and provide characteristic colors for different flavonoid classes nih.gov. While primarily qualitative or semi-quantitative, TLC can be coupled with densitometry for quantitative analysis nih.gov.

Research highlights the utility of TLC in flavonoid studies. TLC on silica gel has been used for the separation and identification of flavonoids in various plant extracts researchgate.netd-nb.info. Different solvent systems are optimized to achieve effective separation based on the polarity of the target flavonoids nih.govui.ac.idd-nb.info. TLC has been used to reveal different flavonoid profiles in fruits of Carissa bispinosa, Ficus sycomorus, and Grewia bicolar, with specific Rf values observed for flavonoid bands exhibiting antioxidant activity d-nb.info.

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the structure, concentration, and properties of flavonoids. These techniques analyze the interaction of flavonoids with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental and widely used technique for the qualitative and quantitative analysis of flavonoids mdpi.comwiley.comijprajournal.comneliti.com. Flavonoids contain conjugated aromatic systems that exhibit strong absorption bands in the UV-Vis region of the spectrum mdpi.comneliti.comnih.gov. Typically, flavonoid spectra show two major absorption bands: Band I (300-380 nm), related to the cinnamoyl system (B-ring and C-ring), and Band II (240-295 nm), related to the benzoyl system (A-ring) researchgate.net. The positions and intensities of these bands are characteristic of different flavonoid subclasses and can be influenced by substituents and the solvent used neliti.comnih.govresearchgate.net.

UV-Vis spectroscopy is used for identifying the presence of flavonoids in extracts and for determining their total flavonoid content using colorimetric assays neliti.comanalis.com.my. It is also commonly used as a detection method in HPLC, where UV-Vis detectors (like DAD or PDA) provide online spectral data for eluting peaks, aiding in peak identification and purity assessment mdpi.comauctoresonline.orgmyfoodresearch.comnih.gov. Quantitative analysis is performed by measuring the absorbance at specific wavelengths and comparing it to a calibration curve prepared with a standard compound, such as quercetin ijprajournal.comneliti.com.

Research demonstrates the application of UV-Vis spectroscopy in flavonoid analysis. UV-Vis spectrophotometry has been used to determine the total flavonoid content in plant extracts neliti.comanalis.com.my. An HPLC-DAD method utilized UV detection at 272 nm for the analysis of flavonoids in Napier grass herbal tea myfoodresearch.com. UV-Vis spectroscopy is also employed to study the interaction of flavonoids with other molecules, such as metal ions or DNA wiley.com. The characteristic absorption spectra of flavonoids can be used for their identification ui.ac.idresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of flavonoids. Both one-dimensional (1D) NMR, such as 1H-NMR and 13C-NMR, and two-dimensional (2D) NMR experiments are crucial for determining the complete structure of these compounds. analis.com.mybenthamdirect.comresearchgate.net

1H-NMR provides information about the hydrogen atoms within the flavonoid molecule, including their chemical environment and coupling interactions, which helps in assigning different parts of the structure. analis.com.mybrieflands.comsilae.it Signals in the 1H-NMR spectrum between δ 6-8 ppm are typically indicative of the aromatic protons found in the flavonoid aglycone rings. analis.com.my

13C-NMR spectroscopy provides data on the carbon skeleton of the flavonoid. Characteristic signals in the 13C-NMR spectrum can help identify the type of aglycone and the carbon atoms in the C-ring. For example, signals around δ 182.8 ppm (C-4), 103.9 ppm (C-3), and 166.4 ppm (C-2) are typical for the C-ring carbons of a flavone (B191248). analis.com.my 13C-NMR is also useful for differentiating types of aglycones based on the chemical shifts of aromatic carbons. analis.com.my

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful and highly sensitive technique for the identification, characterization, and quantification of flavonoids in complex mixtures. nih.govmdpi.comeurekaselect.comscielo.org.pemdpi.com LC-MS/MS is widely used for the analysis of flavonoids due to its ability to separate different compounds chromatographically before their detection and fragmentation in the mass spectrometer. mdpi.comscielo.org.pemdpi.com

Tandem mass spectrometry (MS/MS) provides crucial structural information through the fragmentation of precursor ions. nih.govmdpi.comedpsciences.orgresearchgate.net The fragmentation patterns of flavonoids are often characteristic of their structural class and substitution patterns. mdpi.comedpsciences.orgresearchgate.net Common fragmentation pathways include the loss of small neutral molecules like water (H2O), carbon monoxide (CO), and carbon dioxide (CO2). mdpi.comresearchgate.netekb.egnih.gov

Retro-Diels-Alder (RDA) fragmentation is a significant pathway observed in the MS/MS of flavonoids, leading to characteristic ions that help determine the substitution patterns on the A and B rings. mdpi.comekb.eg The fragmentation of flavonoid glycosides can also provide information about the attached sugar moieties and their positions. nih.govedpsciences.org

Different ionization techniques, such as Electrospray Ionization (ESI), are commonly used for flavonoid analysis by MS due to their suitability for polar and thermolabile compounds. mdpi.commdpi.com Both positive and negative ionization modes can be employed, providing complementary fragmentation data. mdpi.comedpsciences.org For example, studies have systematically investigated the fragmentation of various flavonoids using ESI-MS/MS in both positive and negative ion modes to compile common losses and diagnostic product ions. mdpi.com

High-resolution accurate mass MS/MS is particularly valuable for determining the elemental composition of flavonoid fragments, aiding in unambiguous identification. mdpi.commdpi.com While fragmentation patterns can be similar across different instruments for hydroxylated flavonoids, differences may be observed for partially methoxylated derivatives, highlighting the importance of considering the specific MS technique used. edpsciences.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a flavonoid molecule. By measuring the absorption of infrared radiation at different wavelengths, IR spectroscopy provides a spectrum with peaks corresponding to the vibrational frequencies of specific chemical bonds. silae.it

Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) in the chromen-4-one core, and aromatic rings (C=C stretches). While IR spectroscopy alone may not provide complete structural elucidation, it serves as a valuable complementary technique to NMR and MS by confirming the presence of key functional groups within the isolated flavonoid compound. researchgate.net For instance, UV-Vis spectroscopy, often used alongside IR, can provide indicative information about the C-ring structure of flavonoids based on their absorption bands. brieflands.comnih.gov

In Vitro and Ex Vivo Model Systems for Mechanistic Research

In vitro and ex vivo model systems are essential for investigating the cellular and molecular mechanisms underlying the biological activities of flavonoids. These models allow researchers to study the interactions of flavonoids with biological targets in a controlled environment.

Cell Culture Models (e.g., Mammalian Cell Lines, Plant Cell Cultures)

Cell culture models, including various mammalian cell lines and plant cell cultures, are widely used in flavonoid research. researchgate.netnih.gov Mammalian cell lines are employed to study the effects of flavonoids on specific cellular processes, pathways, and targets relevant to various health conditions. These models can be used to investigate cellular uptake and metabolism of flavonoids, their influence on cell proliferation, differentiation, apoptosis, and their interactions with cellular signaling cascades. mdpi.com For example, in vitro cytotoxicity assays using mammalian cell lines like Vero, LLC-MK2, and MRC-5 are used to assess the potential toxicity of flavonoid-rich extracts. mdpi.com

Plant cell cultures offer a sustainable and controlled system for the production of flavonoids and for studying their biosynthesis and metabolic transformations. researchgate.netnih.govresearchgate.netfrontiersin.org Undifferentiated cell cultures, such as callus and suspension cultures, have been extensively studied for flavonoid production. researchgate.netresearchgate.net Elicitation, using chemical or physical agents, can be applied to plant cell cultures to enhance the production of specific flavonoids. researchgate.netresearchgate.netscielo.br For instance, studies have shown that the addition of methyl jasmonate and salicylic (B10762653) acid to Thevetia peruviana cell suspension cultures increased the total flavonoid content. scielo.br Plant cell cultures can also be used to perform enzymatic biotransformations of phenolic compounds, potentially leading to novel flavonoid derivatives. nih.gov

Enzyme Assays

Enzyme assays are critical for understanding how flavonoids interact with specific enzymes involved in metabolic pathways and disease processes. These assays measure the activity of an enzyme in the presence and absence of a flavonoid compound to determine if the flavonoid acts as an inhibitor or activator. researchgate.net

Flavonoids have been shown to interact with a wide range of enzymes, including those involved in oxidative stress, inflammation, and metabolism. For example, enzyme assays can be used to evaluate the inhibitory effects of flavonoids on enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory responses. diva-portal.org In silico studies, often coupled with enzyme assays, can predict the binding affinity and interaction sites of flavonoids with target enzymes, such as the interaction of hesperidin (B1673128) with HMG-CoA reductase, an enzyme involved in cholesterol synthesis. researchgate.net These assays provide valuable data on the biochemical mechanisms by which flavonoids exert their biological effects.

Non-Human In Vivo Models for Mechanistic Investigations

Non-human in vivo models, typically laboratory animals, are utilized to investigate the complex biological effects and mechanisms of action of flavonoids within a whole organism context. These models allow researchers to study the absorption, distribution, metabolism, and excretion (ADME) of flavonoids, as well as their efficacy and mechanisms in various disease models.

In vivo studies can provide insights into the bioavailability of flavonoids, how they are metabolized in the body, and which tissues and organs they reach. This is crucial because the biological activity of flavonoids can be significantly influenced by their metabolic transformation. For example, studies in animals have shown that flavonoid glycosides like rutin can be metabolized into their aglycones and other conjugated forms, which are then detected in circulation. researchgate.net

Animal Models for Systemic Biological Studies (Excluding Human Clinical Outcomes)

Animal models play a crucial role in understanding the systemic biological effects of flavonoids. These models provide insights into disease processes and mechanisms of action within a living organism, without focusing on human clinical trial results or safety/dosage aspects. Mice, rats, and zebrafish are commonly used animal models in preclinical studies of plant secondary metabolites like flavonoids due to their sensitivity to stimuli and established biological systems. mdpi.combiorxiv.orgmdpi.com

Studies using animal models investigate the efficacy of flavonoids in various contexts. For instance, research in mouse models of induced amnesia has shown that apigenin (B1666066) can ameliorate spatial learning and memory deficits, protect microvessel integrity, and attenuate neuronal loss. mdpi.com Animal models have also been used to validate the efficacy of flavonoids such as quercetin, diosmin, and baicalein (B1667712) in reducing bacterial infections and improving host outcomes. mdpi.com Furthermore, meta-analyses of preclinical animal studies suggest that supplementation with flavonoids may have effects on nanomaterial-induced toxicities. frontiersin.org Animal models are also utilized to explore the anxiolytic-like effects of flavonoids using behavioral tests like the elevated plus maze, light-dark test, and open field test in rodents, and the novel tank test and light-dark test in zebrafish. biorxiv.org

It is important to note that when using animal models, researchers consider the similarities and differences in flavonoid bioavailability and metabolism between the animal species and humans to ensure the relevance of the findings for evaluating efficacy. researchgate.net

Plant Genetic Models and Mutant Lines

Plant genetic models and mutant lines are invaluable tools for dissecting the complex flavonoid biosynthesis pathway and understanding the functions of specific genes and enzymes involved. The flavonoid pathway is a well-established system for plant genetics, biochemistry, and molecular biology research. d-nb.info

Model plants like Arabidopsis thaliana, maize, snapdragon (Antirrhinum majus), and petunia have been instrumental in isolating many flavonoid structural and regulatory genes. oup.com Arabidopsis is particularly useful as most enzymes in the central flavonoid metabolism pathway are encoded by single-copy genes. oup.com

Mutant lines with alterations in flavonoid biosynthesis genes exhibit easily scorable phenotypes, such as changes in seed coat pigmentation, which facilitate their characterization. d-nb.info For example, Arabidopsis lines with T-DNA insertions in genes encoding enzymes of the central flavonoid pathway have been analyzed to determine altered flavonol content. d-nb.info

Studies using mutant lines have revealed unexpected connections between flavonoid metabolism and other plant processes. For instance, mutations altering Arabidopsis flavonoid metabolism have been shown to affect the circadian clock. vt.eduresearchgate.net RNA sequencing analysis of a mutant lacking chalcone (B49325) synthase (CHS), an enzyme catalyzing the first step in flavonoid metabolism, provided evidence that these compounds influence the expression of genes associated with the plant circadian clock. vt.edu Similarly, mutant lines deficient in flavonoid 3'-hydroxylase (F3'H), which are unable to synthesize dihydroxylated B-ring flavonoids, also showed altered circadian clock gene expression. vt.eduresearchgate.net

Computational and "Omics" Approaches

Computational and "omics" approaches provide powerful tools for analyzing large datasets, predicting molecular interactions, and gaining a system-level understanding of flavonoid biosynthesis and activity.

Cheminformatics and Bioinformatics for Target Identification and Pathway Analysis

Cheminformatics and bioinformatics are widely used to identify potential biological targets of flavonoids and analyze the pathways they may influence. These approaches integrate data from various sources, including chemical structure databases and biological databases. tandfonline.comresearchgate.net

Systematic bioinformatics analysis has been performed on large datasets of flavonoid compounds and their corresponding targets to decipher their mechanisms of action. nih.govresearchgate.net This involves mapping flavonoid targets to databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) to identify enriched pathways. tandfonline.comnih.govresearchgate.net

Studies have shown that flavonoid targets are enriched in multiple essential pathways, including those related to metabolism, genetic information processing, environmental information processing (such as MAPK, PI3K-Akt, FoxO, and cAMP signaling pathways), and cellular processes. nih.gov Cheminformatics tools can also be used to analyze the relationship between chemical structure fragments and biological effects, indicating how different side chains can influence the biological functions of flavonoid subclasses. nih.govresearchgate.net Network pharmacology, which integrates cheminformatics, bioinformatics, and network biology, is employed to predict the association between plant constituents and protein targets. researchgate.netjapsonline.com

Molecular Docking and Quantum Chemistry Simulations

Molecular docking and quantum chemistry simulations are computational techniques used to predict the binding interactions between flavonoid molecules and biological targets, such as proteins. researchgate.netphyschemres.orgnanobioletters.commdpi.com

Molecular docking studies predict the binding conformation and affinity of small ligands like flavonoids to target molecules. physchemres.orgnanobioletters.com Negative docking scores generally indicate stronger interactions. nanobioletters.com These simulations can reveal the types of interactions involved, such as hydrogen bonds and pi-alkyl interactions. physchemres.orgnanobioletters.com

Quantum chemistry methods, such as Density Functional Theory (DFT), are integrated into the analysis to provide further insights into the electronic structure and properties of flavonoids and their interactions. physchemres.org

Molecular dynamics (MD) simulations are used to study the stability of flavonoid-protein complexes over time. researchgate.netmdpi.comnih.gov By simulating the dynamic behavior of the molecules, researchers can assess the stability of the binding interactions and the conformational changes that occur upon binding. researchgate.netmdpi.comnih.gov For example, MD simulations have been used to study the interactions of flavonoids with the SARS-CoV-2 spike protein and aldose reductase, providing insights into potential inhibitory effects. researchgate.netmdpi.comnih.gov Studies have identified specific flavonoids, like cyanidin, daidzein, and quercetin, as showing strong binding interactions and stable hydrogen bonding profiles with target proteins in these simulations. researchgate.netmdpi.comnih.gov

Metabolomics, Transcriptomics, and Proteomics in Flavonoid Research

"Omics" technologies, including metabolomics, transcriptomics, and proteomics, are powerful tools for the high-throughput analysis of metabolites, gene expression, and protein profiles, respectively. researchgate.netmdpi.comnih.gov Integrating these approaches provides a comprehensive view of the biological systems involved in flavonoid biosynthesis and function. mdpi.comnih.govmdpi.com

Metabolomics allows for the comprehensive profiling and comparison of metabolites, which are the end products of cellular regulatory processes. researchgate.netmetwarebio.com Flavonoid metabolomics specifically focuses on the qualitative and quantitative analysis of flavonoids in biological samples. metwarebio.com This can help study flavonoid metabolism in various contexts, including plant growth, development, and responses to stress. metwarebio.com For instance, metabolomic analysis of Dendrobium devonianum flowers identified a large number of flavonoid compounds and revealed metabolic changes during different developmental stages. mdpi.com

Transcriptomics investigates gene expression patterns and regulatory networks. mdpi.commdpi.com RNA sequencing (RNA-Seq) is commonly used to study transcriptomic differences. researchgate.net In flavonoid research, transcriptomics can identify differentially expressed genes associated with flavonoid biosynthesis pathways. mdpi.comnih.govmdpi.com Integrated transcriptomic and metabolomic analyses have been used to explore flavonoid biosynthesis in plants like Dendrobium devonianum and Panax quinquefolius, identifying key genes and metabolites involved. mdpi.commdpi.com

Proteomics focuses on the large-scale study of proteins. While less frequently highlighted in the provided search results specifically for flavonoid research compared to metabolomics and transcriptomics, it is a complementary "omics" approach that can provide information on the enzymes involved in flavonoid biosynthesis and their regulation. researchgate.net Integrated omics approaches, including proteomics, can detect changes in intracellular metabolism and help improve the efficiency of synthesis pathways. researchgate.net

Combined metabolomics and transcriptomics analyses have revealed tissue-specific flavonoid biosynthesis and identified transcription factors (such as MYB) that regulate genes involved in the pathway. mdpi.com Studies in Polygonatum cyrtonema have used integrated metabolomics and transcriptomics to identify metabolites and genes associated with the flavonoid biosynthesis pathway in different tissues. nih.gov

Synthetic Biology and Metabolic Engineering for Flavonoid Research and Production Platforms

Synthetic biology and metabolic engineering offer innovative biotechnological platforms for studying flavonoid biosynthesis and developing sustainable production methods. biotechrep.irmdpi.commdpi.comnih.govresearchgate.netfrontiersin.org

These approaches involve manipulating biological systems, often microorganisms like Escherichia coli and Saccharomyces cerevisiae, to produce specific flavonoids. biotechrep.irmdpi.commdpi.comresearchgate.netfrontiersin.orgfrontiersin.org This is achieved by reconstructing or engineering flavonoid biosynthetic pathways within these microbial hosts. biotechrep.irmdpi.commdpi.comresearchgate.netfrontiersin.orgfrontiersin.org

Metabolic engineering strategies include pathway engineering, gene dosage tuning, and metabolic flux analysis. biotechrep.ir Key techniques involve chassis optimization, optimizing gene expression levels, and modifying or deleting non-essential genes to enhance flavonoid production. biotechrep.ir The goal is to convert simple precursor molecules into complex flavonoid compounds through a series of enzymatic reactions. biotechrep.ir

Synthetic biology allows for the design and construction of genetic circuits to regulate the expression of genes involved in flavonoid biosynthesis, leading to enhanced production. biotechrep.ir This holds potential for producing high-value bioactive molecules for various applications. frontiersin.org

Microbial production of flavonoids offers advantages over traditional methods like plant extraction and chemical synthesis, including shorter production cycles, lower waste production, lower energy requirements, and the potential for mass production. mdpi.comresearchgate.netencyclopedia.pub While microbial systems are a predominant platform, plant-based systems are also being explored as sustainable biofactories for flavonoid production using synthetic biology. frontiersin.org

Challenges in metabolic engineering of flavonoid biosynthesis include the intricate regulation of the pathway and the complexity of introducing entire plant pathways into microbial hosts. mdpi.comresearchgate.netfrontiersin.org Despite these challenges, significant progress has been made in producing various flavonoids in engineered microorganisms. frontiersin.org

Synthetic biology and metabolic engineering are also being used to produce modified flavonoids with potentially improved properties, such as altered methylation and glycosylation patterns, which can affect their biophysical and pharmacokinetic characteristics. mdpi.com Cell-free metabolic engineering is another developing approach for producing complex natural products like flavonoids. mdpi.com

Innovative strategies in synthetic biology for flavonoid production include the use of genetically encoded biosensors for in vivo metabolite analysis and high-throughput screening methods like fluorescence-activated cell sorting (FACS). biotechrep.irresearchgate.net

Emerging Research Directions and Future Perspectives in Flavonoid Science

Elucidating Novel Flavonoid Structures and Their Biosynthetic Pathways

The ongoing discovery of new flavonoid structures and the intricate pathways that produce them remains a vibrant area of research. Flavonoids are synthesized in plants via the phenylpropanoid pathway, which converts the amino acid phenylalanine into 4-coumaroyl-CoA. nih.gov This precursor then enters the flavonoid-specific pathway, starting with the enzyme chalcone (B49325) synthase (CHS), which creates the foundational chalcone scaffold from which all flavonoids derive. nih.govnih.gov

Key enzymes such as chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS) subsequently modify this basic structure, leading to the major flavonoid classes. nih.govmdpi.com The pathway features critical branch points; for example, dihydroflavonols are precursors for both flavonols and anthocyanins, and competition between the respective enzymes at these junctures can determine the final metabolic output. mdpi.com

Modern research focuses on identifying novel enzymes and genetic regulators that lead to the vast chemical diversity observed in nature. The biosynthesis is tightly controlled at the transcriptional level by complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families. semanticscholar.orgnih.gov These regulators, often forming a "MBW complex," orchestrate the spatial and temporal expression of biosynthetic genes. semanticscholar.org Additionally, other transcription factor families, including WRKY and bZIP, have been identified as key modulators, acting as either activators or repressors of specific pathway genes. nih.govoup.com By exploring the unique combinations and interactions of these regulatory proteins across different plant species, researchers continue to uncover novel pathways and the unique flavonoid structures they produce. royalsocietypublishing.orgnih.gov

Advanced Understanding of Flavonoid-Biological System Interactions

Research has moved beyond characterizing flavonoids as simple antioxidants to exploring their roles as modulators of complex cellular signaling pathways. researchgate.net Bioinformatics analyses have revealed that flavonoids and their metabolites can interact with a multitude of protein targets, influencing critical cellular processes. frontiersin.orgnih.gov

These interactions can affect key signaling cascades, including the MAPK, PI3K-Akt, and FoxO pathways, which are central to regulating cell growth, proliferation, and stress responses. frontiersin.orgnih.gov By modulating these pathways, flavonoids can influence cellular processes such as apoptosis (programmed cell death), the cell cycle, and autophagy (cellular self-cleaning). nih.gov

Furthermore, the effects of flavonoids extend to entire organismal systems. Studies show their targets are significantly enriched in pathways related to the immune, endocrine, and nervous systems. nih.gov For instance, flavonoids can modulate immune responses by influencing pathways like Th17 cell differentiation and Toll-like receptor signaling. nih.gov In the endocrine system, they can interact with hormone signaling pathways. nih.gov The structural diversity among flavonoid subclasses dictates their specific biological effects; for example, flavones have been found to be particularly enriched in pathways related to neurological diseases, while isoflavones are more associated with cancer-related pathways. frontiersin.org This structure-dependent activity is a key focus of current research, aiming to understand precisely how different flavonoids exert their distinct biological effects. researchgate.net

Integration of Multi-Omics Data for Systems Biology Approaches

To unravel the complex roles of flavonoids, researchers are increasingly turning to systems biology, which integrates multiple layers of biological data ("omics") to create a holistic view of cellular and organismal function. omicstutorials.comresearchgate.net This approach moves beyond studying single genes or proteins in isolation to understanding the intricate network of interactions. nih.gov The core datasets in plant systems biology include genomics (DNA), transcriptomics (RNA transcripts), proteomics (proteins), and metabolomics (metabolites). frontiersin.org

By integrating these datasets, scientists can build comprehensive models of flavonoid biosynthesis, regulation, and function. frontiersin.org For example, transcriptomics can reveal which flavonoid-related genes are expressed under specific conditions, proteomics can identify the corresponding enzymes being produced, and metabolomics can measure the resulting flavonoid compounds. griffith.edu.au

Development and Application of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

Advances in analytical chemistry are crucial for progressing flavonoid research, enabling scientists to isolate, identify, and quantify these complex molecules with ever-greater precision. researchgate.netnih.gov High-performance liquid chromatography (HPLC) remains a cornerstone technique, but its evolution into ultra-high-performance liquid chromatography (UHPLC) allows for the use of smaller column particles, resulting in significantly higher resolution and faster analysis times. mdpi.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for structural elucidation and sensitive quantification. mdpi.com Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the molecules, which aids in the characterization of known and novel flavonoid structures, including their glycosylated forms. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool, offering unparalleled capability for unambiguous structural elucidation, though it is less sensitive than MS. mdpi.com For spatial analysis within plant tissues, emerging techniques like spatial metabolomics, which includes methods such as matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), are being used. researchgate.netnih.gov These imaging techniques allow researchers to visualize the distribution of specific flavonoids within cellular and tissue structures, providing critical insights into their transport and localized functions. doaj.orgresearchgate.net

Table 1: Advanced Analytical Techniques in Flavonoid Research

Technique Abbreviation Primary Application Advantages
Ultra-High-Performance Liquid Chromatography UHPLC Separation of complex flavonoid mixtures High resolution, speed, reduced solvent use mdpi.com
Liquid Chromatography-Mass Spectrometry LC-MS Identification and quantification High sensitivity and selectivity, suitable for glycosides mdpi.com
Gas Chromatography-Mass Spectrometry GC-MS Analysis of volatile or derivatized flavonoids High chromatographic resolution
Nuclear Magnetic Resonance NMR Unambiguous structural elucidation Provides detailed structural information mdpi.com
Mass Spectrometry Imaging MSI Spatial localization within tissues Visualizes compound distribution researchgate.netnih.gov

Mechanistic Studies of Flavonoid-Nanomaterial Interactions for Controlled Delivery in Research Systems

A significant challenge in studying the biological effects of flavonoids is their often low aqueous solubility and bioavailability. researchgate.netacs.org To overcome this, researchers are developing advanced delivery systems using nanomaterials. nih.govnih.gov Nanoparticle-based systems, including polymeric nanoparticles, liposomes, and inorganic nanoparticles, can encapsulate flavonoids, protecting them from degradation and improving their delivery to target systems. nih.gov

Recent studies have focused on elucidating the specific molecular interactions between flavonoids and these nanocarriers. For instance, electrostatic interactions have been shown to be a key mechanism for loading flavonoids like myricetin (B1677590) onto polymeric nanoparticles with a cationic (positively charged) surface. acs.org The flavonoid interacts with the charged corona of the nanoparticle, enhancing its solubility and stability. researchgate.netacs.org Other non-covalent and covalent interaction mechanisms are also being explored to optimize the design of these nanocarriers. researchgate.net

By functionalizing these nanoparticles, researchers can achieve controlled and targeted release. For example, magnetic nanoparticles have been used to control the release of flavonoids like quercetin (B1663063) and myricetin using an external magnetic field. bohrium.com Such systems not only improve the utility of flavonoids as research tools by ensuring their effective delivery in experimental models but also hold potential for future therapeutic applications. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Flavonoid Research and Metabolic Engineering

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate flavonoid research and biotechnological applications. nih.gov These computational methods can analyze vast and complex biological datasets to identify hidden patterns, predict functions, and guide experimental design. frontiersin.orgresearchgate.net

Table 2: Applications of AI/ML in Flavonoid Research

Application Area Specific AI/ML Task Outcome
Metabolic Pathway Analysis Predict enzyme functions and pathway memberships Enhanced understanding of plant metabolism frontiersin.org
Metabolic Engineering Identify targets for genetic manipulation Increased yield of specific flavonoids researchgate.net
Production Optimization Optimize growth conditions (light, temp, nutrients) Maximized flavonoid accumulation frontiersin.orgresearchgate.net
Biosource Identification Accelerate discovery of non-traditional cellular platforms Expansion of potential production systems frontiersin.org

Evolutionary and Ecological Significance of Flavonoids

Flavonoids are central to how plants interact with their environment, and understanding their evolutionary history provides insight into their diverse functions. royalsocietypublishing.org The flavonoid biosynthetic pathway is a characteristic feature of land plants, and it is believed that one of the earliest functions of these compounds was to provide protection against UV-B radiation, enabling the transition of early plants from water to land around 500 million years ago. nih.govyoutube.com

The immense structural diversity of flavonoids arose from evolutionary processes like gene duplication and neofunctionalization, where duplicated genes evolved to produce enzymes with new functions. royalsocietypublishing.orgnih.gov This diversification allowed plants to adapt to a wide range of ecological niches and pressures. royalsocietypublishing.org

In modern plants, flavonoids perform a multitude of ecological roles. They serve as pigments (anthocyanins) in flowers and fruits to attract pollinators and seed dispersers. nih.gov They are crucial for plant defense, acting as deterrents to herbivores and pathogens. mdpi.com Flavonoids are also involved in symbiotic relationships, such as signaling to nitrogen-fixing rhizobia bacteria in legumes. mdpi.com Their ability to scavenge reactive oxygen species also makes them critical for protecting plants against various abiotic stresses like drought, cold, and high salinity. mdpi.com The evolution of this pathway reflects a continuous selection for novel chemical structures that provide adaptive advantages in response to changing environmental challenges. royalsocietypublishing.org

Q & A

Q. What are the primary biochemical mechanisms through which Vitamin P (flavonoids) exerts its antioxidant effects in cellular models?

Methodological Answer:

  • Use in vitro models (e.g., endothelial cells or hepatocytes) to measure reactive oxygen species (ROS) scavenging via fluorometric assays (e.g., DCFH-DA).
  • Compare flavonoid subclasses (e.g., quercetin vs. rutin) using dose-response curves to identify structure-activity relationships.
  • Validate mechanisms via gene expression profiling (e.g., Nrf2 pathway activation) .

Q. What standardized experimental models are recommended for assessing the bioavailability of this compound in in vivo studies?

Methodological Answer:

  • Employ pharmacokinetic studies in rodent models with controlled diets, measuring plasma flavonoid metabolites via HPLC-MS/MS.
  • Use crossover designs to compare bioavailability across administration routes (oral vs. intravenous) .

Q. How do researchers control for confounding variables when measuring the synergistic effects of this compound with other antioxidants?

Methodological Answer:

  • Implement factorial designs (e.g., 2×2 matrices) to isolate interactions between this compound and co-antioxidants (e.g., Vitamin C).
  • Use multivariate regression to adjust for covariates like dietary intake or genetic polymorphisms .

Q. What are the methodological considerations for selecting appropriate biomarkers to quantify this compound’s anti-inflammatory activity?

Methodological Answer:

  • Prioritize validated biomarkers (e.g., IL-6, TNF-α) in human trials, ensuring assay sensitivity via ELISA or multiplex platforms.
  • Include negative controls (e.g., placebo groups) and account for circadian rhythm effects in sampling .

Q. How can in vitro studies on this compound’s vascular permeability effects be translated into clinically relevant endpoints?

Methodological Answer:

  • Use transwell assays with endothelial monolayers to model vascular leakage.
  • Correlate findings with clinical measures like capillary fragility tests or retinal imaging in diabetic populations .

Advanced Research Questions

Q. What experimental designs are optimal for investigating dose-dependent biphasic responses of this compound in chronic disease models?

Methodological Answer:

  • Apply hormesis models with non-linear regression analysis to identify U-shaped dose-response curves.
  • Use longitudinal designs in genetically modified mice (e.g., ApoE⁻/⁻ for atherosclerosis) to assess pro/antioxidant thresholds .

Q. How should researchers address discrepancies between epidemiological data and clinical trial outcomes regarding this compound’s cardioprotective claims?

Methodological Answer:

  • Conduct meta-analyses using PRISMA guidelines to evaluate heterogeneity sources (e.g., flavonoid subtypes, population genetics).
  • Apply PICOT frameworks to refine clinical questions: Population (high-risk CVD patients), Intervention (quercetin supplementation), Comparison (placebo), Outcome (carotid intima thickness), Time (12-month follow-up) .

Q. What statistical approaches are recommended for analyzing non-linear relationships between flavonoid intake and oxidative stress reduction in longitudinal cohort studies?

Methodological Answer:

  • Use generalized additive models (GAMs) to detect threshold effects.
  • Apply machine learning (e.g., random forests) to identify interaction effects between dietary flavonoids and lifestyle factors .

Q. How can multi-omics integration (transcriptomics/metabolomics) enhance mechanistic understanding of this compound’s tissue-specific effects?

Methodological Answer:

  • Perform paired transcriptome-metabolome profiling in target tissues (e.g., liver vs. kidney) using C57BL/6 mice fed flavonoid-rich diets.
  • Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG) to map flavonoid-gene-metabolite networks .

Q. What validation frameworks exist to reconcile contradictory findings between in vitro antioxidant capacity assays and in vivo biological outcomes for this compound compounds?

Methodological Answer:

  • Establish standardized assay protocols (e.g., ORAC vs. FRAP) with interlab validation.
  • Use Mendelian randomization to assess causal links between flavonoid intake and disease endpoints, reducing confounding bias .

Methodological Comparison Table

Research Objective Recommended Model Key Variables Validation Approach
Antioxidant mechanism screeningHUVEC cells + DCFH-DA assayROS levels, Nrf2 activationsiRNA knockdown + rescue experiments
Bioavailability assessmentSprague-Dawley rats + HPLC-MSPlasma metabolites (quercetin glucuronide)Caco-2 cell transport studies
Clinical translation of vascular effectsDiabetic retinopathy cohortCapillary leakage, VEGF levelsMultivariate-adjusted Cox regression

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Vitamin P

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